molecular formula C6H11BrO2 B3052938 Propyl 3-bromopropanoate CAS No. 4890-42-0

Propyl 3-bromopropanoate

Cat. No.: B3052938
CAS No.: 4890-42-0
M. Wt: 195.05 g/mol
InChI Key: DXFHVUUGWSXHQY-UHFFFAOYSA-N
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Description

Propyl 3-bromopropanoate is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
The exact mass of the compound Propyl 3-bromopropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propyl 3-bromopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 3-bromopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHVUUGWSXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278300
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-42-0
Record name NSC6974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl 3-bromopropanoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Propyl 3-Bromopropanoate

Physicochemical Identity

Propyl 3-bromopropanoate (also known as n-propyl 3-bromopropionate) is a specialized alkylating agent and ester intermediate. Unlike its more common ethyl analog, the propyl ester offers a unique lipophilic profile and steric volume, making it a critical building block for introducing propyl propanoate motifs into pharmaceutical candidates (e.g., as a linker in proteolysis-targeting chimeras or PROTACs).

PropertyData
IUPAC Name Propyl 3-bromopropanoate
CAS Number 4890-42-0
Molecular Formula

Molecular Weight 195.05 g/mol
SMILES CCCOC(=O)CCBr
InChIKey KQNJUTDIDREYGN-UHFFFAOYSA-N (Predicted)
Appearance Colorless to pale yellow liquid
Density ~1.35 g/mL (Estimated based on ethyl homolog)
Boiling Point ~80–85 °C @ 15 mmHg (Estimated)
Solubility Soluble in DCM, THF, EtOAc; Immiscible with water

Synthetic Routes & Mechanism

Two primary routes exist for the synthesis of propyl 3-bromopropanoate. The Acyl Chloride Method is preferred for high-purity, small-scale applications, while Fischer Esterification is suitable for bulk scale-up.

Method A: Acyl Chloride Derivatization (High Purity)

This method minimizes equilibrium issues associated with direct esterification.

Reagents:

  • 3-Bromopropanoic acid (1.0 equiv)

  • Thionyl chloride (

    
    , 1.5 equiv)
    
  • n-Propanol (1.1 equiv)

  • Dichloromethane (DCM, anhydrous)[1]

  • Catalytic DMF

Protocol:

  • Activation: Dissolve 3-bromopropanoic acid in anhydrous DCM. Add catalytic DMF (1-2 drops).

  • Chlorination: Add

    
     dropwise at 0 °C. Allow to warm to room temperature (RT) and stir for 2 hours to generate 3-bromopropanoyl chloride in situ.
    
  • Esterification: Cool the mixture back to 0 °C. Add n-propanol (mixed with mild base like pyridine or

    
     if acid sensitivity is a concern) dropwise.
    
  • Workup: Quench with cold water. Wash organic layer with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distill under reduced pressure.
    
Method B: Acid-Catalyzed Fischer Esterification (Scalable)

Reagents: 3-Bromopropanoic acid, n-Propanol (excess), p-Toluenesulfonic acid (pTsOH, 1-2 mol%), Toluene.

Protocol:

  • Combine acid, alcohol, and pTsOH in toluene.

  • Reflux using a Dean-Stark apparatus to continuously remove water.

    • Causality: Removal of water drives the equilibrium toward the ester product (Le Chatelier’s principle).

  • Monitor via TLC until the acid spot disappears.

  • Neutralize with

    
    , wash, dry, and distill.
    

SynthesisWorkflow Start Start: 3-Bromopropanoic Acid Activation Activation: + SOCl2 / DMF (Generates Acyl Chloride) Start->Activation Chlorination Coupling Coupling: + n-Propanol (0°C -> RT) Activation->Coupling Nucleophilic Acyl Substitution Workup Workup: Wash w/ NaHCO3 Dry w/ MgSO4 Coupling->Workup Quench Product Product: Propyl 3-bromopropanoate (Distill @ Reduced Pressure) Workup->Product Purification

Figure 1: Step-wise synthesis workflow via the Acyl Chloride route.

Structural Characterization

Validation of the synthesized compound relies on


-NMR spectroscopy.[2] The spectrum is distinct due to the propyl chain's splitting pattern and the electron-withdrawing effect of the ester and bromine.

Predicted


-NMR (400 MHz, 

):
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.08 Triplet (

Hz)
2H

Deshielded by ester oxygen.
3.58 Triplet (

Hz)
2H

Deshielded by bromine.
2.92 Triplet (

Hz)
2H

Alpha to carbonyl.
1.65 Sextet (

Hz)
2H

Propyl middle methylene.
0.94 Triplet (

Hz)
3H

Terminal methyl.

Note: Shifts may vary slightly (


 ppm) depending on concentration and solvent traces.

Reactivity & Applications

Propyl 3-bromopropanoate serves as a "soft" electrophile. The primary alkyl bromide is susceptible to


 displacement by nucleophiles (amines, thiols, azides), while the ester group remains intact under mild basic conditions.

Key Applications:

  • Linker Synthesis: Used to create propyl-ester terminated linkers for drug conjugates.

  • Heterocycle Formation: Reaction with primary amines followed by intramolecular cyclization can yield lactams (e.g., pyrrolidinones).

  • Thioether Formation: Reaction with thiols (e.g., cysteine residues) to tag proteins or peptides.

ReactivityPathways Core Propyl 3-bromopropanoate (Electrophile) Prod_Amine N-Alkyl Amino Ester (Secondary Amine) Core->Prod_Amine SN2 (K2CO3, DMF) Prod_Thiol Thioether Derivative (S-Alkylation) Core->Prod_Thiol SN2 (Et3N, DCM) Prod_Acid 3-Bromopropanoic Acid + Propanol Core->Prod_Acid Saponification Amine Primary Amine (R-NH2) Thiol Thiol (R-SH) Base Hydrolysis (OH- / H2O)

Figure 2: Divergent reactivity profile. The bromine atom is the primary site of reaction for nucleophiles.

Handling & Safety (E-E-A-T)

  • Hazards: As an alkyl bromide, this compound is a potential lachrymator (tear gas effect) and skin irritant. It is also a potential alkylating agent, implying genotoxic risks.

  • Storage: Store at 2–8 °C under inert gas (

    
     or Ar) to prevent hydrolysis and discoloration.
    
  • Disposal: Must be treated as halogenated organic waste. Do not dispose of down the drain.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

  • PubChem. (n.d.).[3] Propyl 3-bromopropanoate (Compound).[4] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1940). Ethyl

    
    -Bromopropionate.[5] Org. Synth. 1940, 20, 64. (Analogous protocol source). Retrieved from [Link]
    
  • American Chemical Society. (2025). Synthesis of Amphiphilic Janus Dendrimers. Biomacromolecules. (Source for Acyl Chloride method adaptation). Retrieved from [Link]

  • Chemikart. (2025). CAS 4890-42-0 Entry. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Workflows of Propyl 3-Bromopropanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that bridge the gap between simple alkylation and complex macromolecular design. Propyl 3-bromopropanoate (CAS: 4890-42-0) represents a highly versatile electrophilic scaffold[1]. Featuring both a reactive alkyl bromide and a lipophilic propyl ester, this compound is indispensable in the synthesis of ionizable lipids, Janus dendrimers, and novel active pharmaceutical ingredients (APIs).

This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols, designed to serve as a self-validating guide for researchers and drug development professionals.

Physicochemical Properties & Structural Causality

The utility of propyl 3-bromopropanoate is fundamentally dictated by its molecular architecture. The


-bromo ester configuration offers unique reactivity profiles:
  • Electrophilicity: The primary bromide serves as an excellent leaving group for

    
     reactions. The electron-withdrawing nature of the adjacent ester carbonyl slightly increases the electrophilicity of the 
    
    
    
    -carbon, making it highly susceptible to nucleophilic attack by amines or thiolates[2].
  • Lipophilicity & Steric Tuning: Compared to its methyl or ethyl counterparts, the propyl chain increases the partition coefficient (LogP). In drug development, such as the synthesis of , this subtle increase in lipophilicity can significantly alter blood-brain barrier (BBB) permeability and target receptor binding affinity[3].

Data Presentation: Physicochemical Parameters

Table 1: Key Physicochemical Parameters of Propyl 3-bromopropanoate

ParameterValueCausality / Implication
CAS Number 4890-42-0Standard identifier for regulatory and procurement tracking[1].
Molecular Formula C6H11BrO2Defines the stoichiometric mass for reaction scaling[4].
Molecular Weight 195.05 g/mol Critical for calculating molar equivalents in precision synthesis[4].
Boiling Point ~479.13 K (206 °C)High boiling point allows for high-temperature reflux without significant solvent loss[5].
Physical State Liquid (at 25 °C)Facilitates easy volumetric dispensing and handling during scale-up.
Solubility Soluble in DCM, MeCN, DMFBroad compatibility with standard organic synthesis and extraction workflows.

Mechanistic Insights in Advanced Applications

Synthesis of Ionizable Amphiphilic Janus Dendrimers (IAJDs)

In the realm of mRNA therapeutics, lipid nanoparticles (LNPs) and IAJDs require precise structural tuning. Propyl 3-bromopropanoate is utilized to append ionizable amine groups to hydrophobic domains[2].

  • Causality Check: The ester linkage provided by the propanoate group acts as a biodegradable site. This ensures that the delivery vehicle breaks down post-transfection via intracellular esterases, thereby minimizing long-term cellular toxicity[2].

API Derivatization (e.g., Ketamine Analogs)

In neuropharmacology, modifying the secondary amine of ketamine with a propanoate chain alters its pharmacokinetic profile. Propyl 3-bromopropanoate acts as the primary alkylating agent, yielding N-alkyl propanoate derivatives that exhibit modulated anesthetic and analgesic properties[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Yield Synthesis of Propyl 3-bromopropanoate
  • Causality Check: While standard Fischer esterification (using

    
    ) is an equilibrium process, converting 3-bromopropanoic acid to its acyl chloride intermediate using thionyl chloride (
    
    
    
    ) drives the reaction to completion, maximizing yield and purity for sensitive downstream applications[2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 3-bromopropanoic acid in anhydrous dichloromethane (DCM). Add a catalytic drop of dimethylformamide (DMF) to accelerate chlorination[2].

  • Chlorination: Slowly add 2.6 equivalents of

    
    . Stir at 23 °C for 1 hour. The evolution of 
    
    
    
    and
    
    
    gases indicates the formation of 3-bromopropanoyl chloride[2].
  • Concentration: Remove excess

    
     and DCM under reduced pressure to isolate the reactive intermediate[2].
    
  • Esterification: Redissolve the intermediate in fresh anhydrous DCM. Dropwise add 1.2 equivalents of 1-propanol and 1.3 equivalents of triethylamine (

    
    ) at 0 °C to neutralize the generated 
    
    
    
    .
  • Workup: After 2 hours, quench with water. Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate to yield pure propyl 3-bromopropanoate.
    

G A 3-Bromopropanoic Acid (Starting Material) B SOCl2 / DMF (cat.) (Activation) A->B C 3-Bromopropanoyl Chloride (Reactive Intermediate) B->C - SO2, - HCl D 1-Propanol / NEt3 (Esterification) C->D E Propyl 3-bromopropanoate (Final Product) D->E Workup

Two-step synthesis workflow of Propyl 3-bromopropanoate via an acyl chloride intermediate.

Protocol B: N-Alkylation of Primary/Secondary Amines
  • Causality Check: Using a weak base like potassium carbonate (

    
    ) neutralizes the hydrobromic acid byproduct without hydrolyzing the ester linkage, ensuring high chemoselectivity during the 
    
    
    
    substitution[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of the target amine and 1.5 equivalents of propyl 3-bromopropanoate in anhydrous acetonitrile (MeCN)[2].

  • Base Addition: Add 1.5 equivalents of finely ground

    
     to act as an acid scavenger[2].
    
  • Reflux: Heat the mixture to 80–95 °C under an inert atmosphere for 3–16 hours depending on steric hindrance. Monitor reaction progress via TLC or LC-MS[2].

  • Purification: Cool to room temperature, filter off inorganic salts, and remove MeCN under vacuum. Extract with DCM/water, dry the organic phase, and purify the resulting N-alkyl propanoate derivative via flash column chromatography[2].

G A Target Amine (Nucleophile) B Propyl 3-bromopropanoate (Electrophile) C K2CO3 in MeCN (Acid Scavenger/Solvent) D SN2 Nucleophilic Substitution (80-95 °C, 3-16 h) C->D E Transition State (C-Br bond breaking) D->E F N-Alkyl Propanoate Derivative (Target Scaffold) E->F AB AB AB->D

SN2 mechanism pathway for the N-alkylation of amines using Propyl 3-bromopropanoate.

References

  • Title: Toward a Complete Elucidation of the Primary Structure–Activity in Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers for In Vivo Delivery of Luc-mRNA Source: ACS Publications (Biomacromolecules) URL: [Link]

  • Title: WO2014057414A9 - Ketamine derivatives Source: Google Patents URL
  • Title: Chemical Properties of Propanoic acid, 3-bromo-, methyl ester and related compounds Source: Cheméo URL: [Link]

Sources

Introduction to Propyl 3-bromopropanoate and its Structural Implications for Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Propyl 3-bromopropanoate in Organic Solvents versus Water

This guide provides a comprehensive technical overview of the solubility characteristics of propyl 3-bromopropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and a detailed experimental protocol for empirical determination. Given the limited availability of specific experimental solubility data for propyl 3-bromopropanoate in public literature, this guide emphasizes a foundational understanding of its physicochemical properties and their implications for its behavior in various solvent systems.

Propyl 3-bromopropanoate (CAS No. 4890-42-0) is an ester of propanol and 3-bromopropanoic acid.[1] Its molecular structure is key to understanding its solubility profile. The molecule possesses a polar ester group (-COO-) which can act as a hydrogen bond acceptor, and a nonpolar propyl chain and a brominated carbon chain, which contribute to its lipophilic character. The presence of the bromine atom further influences its polarity and intermolecular interactions.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For propyl 3-bromopropanoate, a balance between its polar and nonpolar regions will dictate its affinity for different solvents.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A powerful tool for predicting the solubility of a substance in a given solvent is the Hansen Solubility Parameters (HSP) system.[2] This model decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from atomic and molecular vibrations, these are the weakest intermolecular forces.

  • δP (Polar forces): Stemming from the permanent dipole moments of molecules.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds between molecules.

Each solvent and solute can be characterized by a set of three HSP values (δD, δP, δH). The principle is that substances with similar HSP values are likely to be soluble in one another.[3] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.[2]

Predicted Solubility of Propyl 3-bromopropanoate in Common Solvents

Based on its molecular structure and the principles of "like dissolves like," the following solubility behavior is anticipated:

  • Water (High Polarity, High Hydrogen Bonding): Propyl 3-bromopropanoate is expected to have very low solubility in water. The nonpolar propyl and brominated alkyl chains will dominate its behavior, making it hydrophobic. While the ester group can accept hydrogen bonds, this is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through dispersion forces. Propyl 3-bromopropanoate, with its significant nonpolar character, is expected to be readily soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. Acetone and ethyl acetate are expected to be good solvents for propyl 3-bromopropanoate due to their ability to interact with the polar ester group while also accommodating the nonpolar parts of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds and have significant polarity. While the ester can act as a hydrogen bond acceptor, the overall molecule is not highly polar. Therefore, good solubility is expected, but perhaps less than in polar aprotic solvents of similar polarity.

The following table summarizes the Hansen Solubility Parameters for a selection of common solvents to aid in solubility prediction.

SolventδD (MPa^0.5)δP (MPa^0.5)δH (MPa^0.5)
Water15.516.042.3
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Toluene18.01.42.0
Hexane14.90.00.0

Data compiled from various sources.[3][6]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, empirical determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the solubility of substances. The following protocol is based on established methodologies.

Materials and Equipment
  • Propyl 3-bromopropanoate (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess propyl 3-bromopropanoate to a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vial and place in a thermostatically controlled shaker prep2->equil1 equil2 Shake at a constant temperature for 24-48 hours equil1->equil2 sep1 Allow vials to stand to let solids settle equil2->sep1 sep2 Centrifuge to further separate solid and liquid phases sep1->sep2 analysis1 Carefully withdraw an aliquot of the supernatant sep2->analysis1 analysis2 Filter the aliquot analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable solvent analysis2->analysis3 analysis4 Quantify the concentration using a calibrated analytical method (e.g., GC, HPLC) analysis3->analysis4

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of propyl 3-bromopropanoate to a series of glass vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of propyl 3-bromopropanoate in the diluted sample using a pre-validated and calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the solubility of propyl 3-bromopropanoate in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Molecular Interactions and Solubility

The interplay of intermolecular forces determines the solubility of propyl 3-bromopropanoate in different solvent environments.

G cluster_water In Water (Poor Solubility) cluster_organic In Organic Solvent (e.g., Acetone) (Good Solubility) water_mol Propyl 3-bromopropanoate water_interaction Weak solute-solvent interactions Strong water-water hydrogen bonds water_mol->water_interaction water_solvent Water Molecules water_solvent->water_interaction organic_mol Propyl 3-bromopropanoate organic_interaction Favorable dipole-dipole and dispersion forces organic_mol->organic_interaction organic_solvent Acetone Molecules organic_solvent->organic_interaction

Caption: Dominant intermolecular forces influencing solubility.

In water, the strong hydrogen bonding network between water molecules is not sufficiently disrupted by the weak interactions with propyl 3-bromopropanoate, leading to low solubility. Conversely, in a solvent like acetone, the dipole-dipole interactions between the ester group and the acetone carbonyl group, along with favorable dispersion forces between the nonpolar regions, result in good solubility.

Conclusion

The solubility of propyl 3-bromopropanoate is a critical parameter for its application in research and development. While specific experimental data is sparse, a strong theoretical understanding based on its molecular structure and the principles of Hansen Solubility Parameters allows for reliable predictions of its behavior. It is anticipated to be poorly soluble in water and highly soluble in a range of organic solvents, particularly those with moderate polarity and those that are nonpolar. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and validated methodology.

References

  • Cheméo. (n.d.). Isopropyl 3-bromopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2020). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-bromopropanoyl bromide. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl 3-bromopropanoate. Retrieved from [Link]

  • ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • LookChem. (n.d.). Cas 539-74-2,Ethyl 3-bromopropionate. Retrieved from [Link]

  • PubChem. (n.d.). Propyl 3-bromobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Propyl 2-bromopropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyl propanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition Points of Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of Propyl 3-bromopropanoate, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. In the absence of direct experimental thermogravimetric or calorimetric data in publicly accessible literature, this document synthesizes information from analogous compounds and established thermal analysis principles to provide a robust predictive assessment. We will delve into the anticipated decomposition profile, propose a likely mechanistic pathway, and provide detailed, field-proven experimental protocols for researchers to rigorously determine the thermal properties of Propyl 3-bromopropanoate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the safe handling, process optimization, and storage of this compound.

Introduction: The Significance of Thermal Stability in Process Chemistry

Propyl 3-bromopropanoate (C₆H₁₁BrO₂) is a valuable bifunctional molecule, incorporating both an ester and a bromoalkane moiety. This structure allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The thermal stability of such an intermediate is a critical parameter that dictates its safe handling limits, informs purification strategies such as distillation, and influences reaction condition optimization. Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts, loss of yield, and potentially dangerous exothermic events. Therefore, a thorough understanding of a compound's thermal behavior is not merely an academic exercise but a cornerstone of process safety and efficiency.

Predicted Decomposition Profile and Mechanistic Insights

Based on the fundamental principles of organic chemistry, the thermal decomposition of Propyl 3-bromopropanoate is most likely to proceed via an elimination reaction. The presence of a bromine atom, a good leaving group, and adjacent protons facilitates the elimination of hydrogen bromide (HBr) to form an unsaturated ester.

Primary Decomposition Pathway:

The most probable decomposition pathway is the elimination of HBr to yield propyl acrylate and hydrogen bromide gas. This reaction is analogous to the well-documented elimination reactions of bromoalkanes.

Br-CH₂-CH₂-COOCH₂CH₂CH₃ → CH₂=CH-COOCH₂CH₂CH₃ + HBr

The liberation of corrosive HBr gas is a significant safety consideration. Further decomposition of the resulting propyl acrylate at higher temperatures could lead to the formation of various smaller organic molecules and carbon oxides.

It is important to note that the presence of impurities, such as residual acid from synthesis, could potentially lower the decomposition temperature.

Quantitative Data Summary (Predictive)

Due to the absence of direct experimental data for Propyl 3-bromopropanoate, the following table provides estimated values based on the properties of analogous compounds and general knowledge of thermal analysis. These values should be experimentally verified.

ParameterPredicted Value/RangeRationale/Reference
Boiling Point (Atmospheric Pressure) ~180 - 200 °CExtrapolated from the boiling point of Ethyl 3-bromopropanoate (135-136 °C at 50 mmHg)[1][2][3] and general trends in homologous series.
Onset of Decomposition (TGA, Inert Atmosphere) > 200 °CGenerally, stable esters of this type will decompose at temperatures significantly above their boiling points. The exact temperature would be influenced by the heating rate.
Primary Decomposition Products Propyl acrylate, Hydrogen Bromide (HBr)Based on established elimination reaction mechanisms for bromoalkanes.
Secondary Decomposition Products Carbon Monoxide (CO), Carbon Dioxide (CO₂), various hydrocarbonsExpected products from the further breakdown of the organic structure at elevated temperatures.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of Propyl 3-bromopropanoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the mass loss profile of Propyl 3-bromopropanoate as a function of temperature.[5]

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • Propyl 3-bromopropanoate (high purity)

  • Inert gas (Nitrogen or Argon, high purity)

  • TGA sample pans (e.g., aluminum or platinum, appropriate for the temperature range)

Procedure:

  • Instrument Preparation: Ensure the TGA is clean, calibrated, and the balance is tared.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of Propyl 3-bromopropanoate into a TGA pan.[6]

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[6]

    • Set the temperature program:

      • Equilibrate at a temperature below the expected boiling point (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).[7]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert gas like nitrogen or argon is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative processes.[8]

  • Heating Rate: A heating rate of 10 °C/min is a common starting point for TGA experiments.[7] Faster rates can shift the decomposition to higher temperatures, while slower rates provide better resolution of thermal events.

  • Sample Size: A small sample size (5-10 mg) ensures uniform heating and minimizes thermal gradients within the sample.[6]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the boiling point and to detect any endothermic or exothermic events associated with phase changes or decomposition.[9]

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • Propyl 3-bromopropanoate (high purity)

  • Inert gas (Nitrogen or Argon, high purity)

  • Hermetically sealed DSC pans with a pinhole lid.[10]

Procedure:

  • Instrument Preparation: Ensure the DSC is clean and calibrated for both temperature and enthalpy.

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of Propyl 3-bromopropanoate into a hermetically sealable DSC pan. Crimp the lid, ensuring a good seal, and then create a small pinhole in the lid.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Set the temperature program:

      • Equilibrate at a low temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected boiling and decomposition range.[11]

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The boiling point will be observed as a sharp endothermic peak. The onset of this peak is typically taken as the boiling point.[10]

    • Any exothermic peaks following the boiling point would indicate decomposition.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pan with Pinhole: For a volatile liquid like Propyl 3-bromopropanoate, a hermetically sealed pan with a pinhole is used to create a self-generated atmosphere.[10] This allows for the accurate determination of the boiling point by maintaining a near-equilibrium vapor pressure inside the pan.

  • Inert Atmosphere: As with TGA, an inert atmosphere prevents oxidative side reactions.

  • Reference Pan: The use of an empty reference pan allows for the measurement of the differential heat flow between the sample and the reference, which is the fundamental principle of DSC.[9]

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation P1 High-Purity Propyl 3-bromopropanoate P2 Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) P1->P2 TGA1 Load Sample into TGA P2->TGA1 TGA Sample DSC1 Load Sample into Hermetic Pan (with pinhole) P2->DSC1 DSC Sample TGA2 Purge with Inert Gas (N2 or Ar) TGA1->TGA2 TGA3 Temperature Ramp (e.g., 10 °C/min) TGA2->TGA3 TGA4 Record Mass Loss vs. Temperature TGA3->TGA4 A1 Determine Onset of Decomposition (from TGA curve) TGA4->A1 DSC2 Purge with Inert Gas (N2 or Ar) DSC1->DSC2 DSC3 Temperature Ramp (e.g., 10 °C/min) DSC2->DSC3 DSC4 Record Heat Flow vs. Temperature DSC3->DSC4 A2 Identify Boiling Point (from DSC endotherm) DSC4->A2 A3 Characterize Decomposition Exotherms (from DSC curve) DSC4->A3 A4 Final Thermal Stability Report A1->A4 A2->A4 A3->A4

Caption: Workflow for the thermal analysis of Propyl 3-bromopropanoate.

Predicted Decomposition Pathway

G cluster_reactants Propyl 3-bromopropanoate cluster_products Decomposition Products reactant Br-CH₂-CH₂-COOCH₂CH₂CH₃ product1 Propyl Acrylate (CH₂=CH-COOCH₂CH₂CH₃) reactant->product1 Heat (Δ) Elimination Reaction product2 Hydrogen Bromide (HBr) reactant->product2 Heat (Δ) Elimination Reaction

Caption: Predicted thermal decomposition of Propyl 3-bromopropanoate.

Conclusion and Recommendations

This technical guide has provided a predictive overview of the thermal stability and decomposition of Propyl 3-bromopropanoate, grounded in the properties of analogous compounds and fundamental chemical principles. The primary decomposition pathway is anticipated to be the elimination of hydrogen bromide to form propyl acrylate. For safe handling and process development, it is strongly recommended that the experimental protocols for TGA and DSC outlined herein are performed to determine the precise thermal characteristics of the specific grade of Propyl 3-bromopropanoate being used. The resulting experimental data will be invaluable for establishing safe operating temperatures, designing appropriate purification methods, and ensuring the overall safety and efficiency of processes involving this important chemical intermediate.

References

  • ResearchGate. (n.d.). Thermogravimetric analysis of γ-PGA-Na (A) and γ-PGA propyl ester (B). TGA was measured at a heating rate of 10 °C/min. Retrieved from [Link]

  • TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Retrieved from [Link]

  • TA Instruments. (n.d.). Determining volatile organic carbon by Differential scanning calorimetry, ta250. Retrieved from [Link]

  • MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Chemcess. (2025, September 22). Propionic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 3-bromopropanoate. Retrieved from [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, propyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, propyl ester. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Propionic Acid Enthalpy of Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Covalent Metrology. (2026, February 19). Differential Scanning Calorimetry (DSC) Services. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Thermal Analysis TGA / DTA. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

  • MDPI. (2023, May 23). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

  • ResearchGate. (n.d.). A DSC heating scans at 10 °C/min for series of poly(p-n-alkylstyrene)s.... Retrieved from [Link]

Sources

Technical Analysis: 1H and 13C NMR Characterization of Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Propyl 3-bromopropanoate (CAS: 35223-72-4) serves as a critical bifunctional building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles via N-alkylation and subsequent cyclization.[1][2] Its structure combines a primary alkyl bromide (electrophilic site) with a propyl ester (nucleophilic acyl substitution site).[1][3]

This guide provides a definitive spectral analysis of the molecule.[1][2][3][4] Unlike simple alkanes, the proximity of the electron-withdrawing bromine and the ester functionality creates distinct deshielding zones, making this molecule an excellent case study for analyzing inductive effects and spin-spin coupling in aliphatic esters.[2][3]

Molecular Structure & Labeling Scheme

To ensure clarity in the spectral assignment, we define the carbon/proton environments as follows:



Experimental Protocol (Self-Validating System)

To replicate the spectra described below, strict adherence to sample preparation protocols is required to minimize solvent peaks and concentration-dependent shifts.

Sample Preparation[2][3]
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2]
    
  • Concentration:

    • 1H NMR: 10–15 mg of analyte in 0.6 mL solvent. High concentration is unnecessary and may broaden multiplets.[2][3]

    • 13C NMR: 40–60 mg of analyte in 0.6 mL solvent to ensure adequate signal-to-noise ratio for quaternary carbons (Carbonyl).

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (25°C).[1][2][3]

  • 1H Parameters: Pulse angle 30°, Relaxation delay (

    
    ) 1.0s, Scans (
    
    
    
    ) 16.
  • 13C Parameters: Proton-decoupled (

    
    -decoupled), Relaxation delay (
    
    
    
    ) 2.0s (to allow relaxation of the carbonyl carbon), Scans (
    
    
    ) >256.[1][2]

1H NMR Spectral Analysis

The proton spectrum of Propyl 3-bromopropanoate exhibits five distinct signal groups. The integration ratio is 2:2:2:2:3 .[2]

Assignment Table (400 MHz, )
LabelEnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
C

4.06 Triplet (t)2H6.7Deshielded by direct attachment to ester Oxygen (Inductive effect).[1][2]
A

3.60 Triplet (t)2H6.8Deshielded by electronegative Bromine.[1][2]
B

2.94 Triplet (t)2H6.8Deshielded by Carbonyl anisotropy and induction; couples with A.
D

(Propyl)
1.66 Sextet (hex)2H7.1Shielded alkyl chain; couples with C and E (

rule:

).[1][2]
E

0.95 Triplet (t)3H7.4Most shielded; terminal methyl group.[1][2][3][4]
Detailed Interpretation
  • The Acid Moiety (A & B): This fragment (

    
    ) appears as two clean triplets.[1][2] Although it looks like an 
    
    
    
    system, it is technically an
    
    
    system.[2][3] However, at 400 MHz, the magnetic non-equivalence is negligible, resulting in apparent first-order triplets.[2][3] The triplet at 3.60 ppm is downfield due to the Bromine atom.[2][3] The triplet at 2.94 ppm is characteristic of protons
    
    
    to a carbonyl ester.[2][3]
  • The Alcohol Moiety (C, D, E): The propyl chain displays a classic pattern.[1][3] The triplet at 4.06 ppm is distinct for methylene protons attached to the ester oxygen.[2][3] The methyl group (E) is a triplet at 0.95 ppm .[3][4] The middle methylene (D) appears as a sextet (roughly 1.66 ppm) because it couples to both the methyl protons (3H) and the O-methylene protons (2H) with similar coupling constants (

    
     Hz).[3]
    

13C NMR Spectral Analysis

The carbon spectrum confirms the backbone structure with six distinct peaks.[1][2][3]

Assignment Table (100 MHz, )
LabelCarbon TypeShift (

, ppm)
Description
C=O Carbonyl171.2 Characteristic ester carbonyl signal.[1][2] Low intensity due to lack of NOE and long relaxation time.[2][3]
C

66.5 Highly deshielded by single bond to Oxygen.[1][2][3]
B

37.8 Alpha to carbonyl.[1][2][3]
A

26.4 Alpha to Bromine (Heavy atom effect typically shields C slightly relative to O or Cl).[1][2][3]
D

(Propyl)
21.9 Middle of the propyl chain.[1][3]
E

10.3 Terminal methyl.[1][2][3]

Structural Confirmation Logic (Visualization)

The following diagram illustrates the logical flow used to assign the structure based on the spectral data, highlighting the connectivity determined by Spin-Spin coupling (COSY logic).

G Substrate Propyl 3-bromopropanoate AcidFrag Acid Fragment (Br-CH2-CH2-CO) Substrate->AcidFrag AlcFrag Alcohol Fragment (O-CH2-CH2-CH3) Substrate->AlcFrag SigA Signal A (3.60 ppm) Triplet: Br-CH2 AcidFrag->SigA SigB Signal B (2.94 ppm) Triplet: CH2-CO AcidFrag->SigB SigC Signal C (4.06 ppm) Triplet: O-CH2 AlcFrag->SigC SigD Signal D (1.66 ppm) Sextet: CH2 AlcFrag->SigD SigE Signal E (0.95 ppm) Triplet: CH3 AlcFrag->SigE SigA->SigB Vicinal Coupling (J ~6.8 Hz) SigC->SigD Vicinal Coupling SigD->SigE Vicinal Coupling

Caption: Logical assignment flow correlating molecular fragments to specific NMR signals and their coupling connectivity.

Impurity Profiling

When analyzing this compound, researchers must be vigilant for hydrolysis products.[1][2][3]

  • Impurity A (3-Bromopropionic acid): Look for a broad singlet >10 ppm (COOH) and a shift in the triplet at 2.94 ppm.[1]

  • Impurity B (1-Propanol): Look for a quartet at ~3.6 ppm (

    
    ) distinct from the ester 
    
    
    
    at 4.06 ppm.[1][2]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 2941 (Analogous Isopropyl Ester) & Predicted shifts based on additive rules.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative source for chemical shift correlation tables).

  • PubChem. 3-Bromopropionic acid Compound Summary. National Library of Medicine.[2][3] (Source for acid moiety spectral characteristics). Available at: [Link]

Sources

Thermodynamic and Volumetric Specifications of Propyl 3-Bromopropanoate: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and pharmaceutical development, the physical properties of intermediates dictate reactor design, solvent selection, and purification workflows. Propyl 3-bromopropanoate (CAS: 4890-42-0) is a bifunctional aliphatic halogenated ester utilized extensively as an alkylating agent and molecular building block. As a Senior Application Scientist, I approach the characterization of this compound not merely as a list of numbers, but as a dynamic interplay of molecular forces. This whitepaper deconstructs the causality behind its boiling point and density specifications, providing self-validating analytical protocols for rigorous laboratory verification.

Structural Causality: The Architecture of Physical Properties

The physicochemical behavior of Propyl 3-bromopropanoate (


) is governed by three distinct structural domains. Understanding these domains is critical for predicting its behavior in complex reaction matrices:
  • The Terminal Bromine Atom: Bromine is a heavy, highly polarizable halogen. Constituting approximately 41% of the molecule's total mass (MW: 195.05 g/mol ) , it is the primary driver of the compound's high density. Furthermore, its large electron cloud enhances London dispersion forces.

  • The Ester Linkage: The carbonyl-oxygen core introduces a permanent dipole moment. This localized polarity fosters strong dipole-dipole intermolecular interactions, significantly elevating the thermal energy required for vaporization.

  • The Propyl Chain: The three-carbon aliphatic tail adds steric bulk and surface area. While it increases the overall dispersion forces (raising the boiling point), its low-density aliphatic nature slightly offsets the extreme density imparted by the halogen.

G Molecule Propyl 3-bromopropanoate (CAS: 4890-42-0) Bromo Bromine Atom High Mass & Polarizability Molecule->Bromo Ester Ester Linkage Permanent Dipole Molecule->Ester Alkyl Propyl Chain Aliphatic Bulk Molecule->Alkyl Density Density: ~1.352 g/cm³ (Phase Separation Dynamics) Bromo->Density Dominates Mass/Vol Ratio BoilingPoint Boiling Point: ~206 °C (Thermal Stability) Bromo->BoilingPoint Enhances Dispersion Ester->BoilingPoint Dipole Interactions Alkyl->Density Lowers Relative Density Alkyl->BoilingPoint Increases Surface Area

Fig 1: Structural causality mapping of Propyl 3-bromopropanoate's physicochemical properties.

Thermodynamic Specifications: Boiling Point Dynamics

Data sourced from establishes the atmospheric boiling point of Propyl 3-bromopropanoate at 206 °C (479.13 K) [1].

Process Chemistry Implications: A boiling point exceeding 200 °C classifies this compound as a low-volatility organic liquid. In drug development workflows, this is highly advantageous. It allows for high-temperature nucleophilic substitution reactions (e.g.,


 alkylations of amines or thiolates) to be conducted at reflux in solvents like toluene or DMF without requiring pressurized continuous-flow reactors. The thermal stability up to its boiling point ensures minimal auto-degradation during standard distillation purification.

Volumetric Specifications: Density & Specific Gravity

The density of Propyl 3-bromopropanoate is established at 1.352 ± 0.06 g/cm³ at standard ambient temperature [2].

Process Chemistry Implications: Because the density is significantly greater than that of water (1.00 g/cm³), this compound will form the bottom layer in any aqueous biphasic extraction. This is a critical parameter for automated liquid-liquid extraction (LLE) systems in pharmaceutical manufacturing. If a technician incorrectly assumes the organic layer is on top (as is common with non-halogenated solvents like ethyl acetate or ether), the target intermediate could be inadvertently discarded.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for thermodynamic modeling and reactor scaling.

ParameterSpecificationUnitCausality / Relevance
CAS Number 4890-42-0N/AUnique chemical identifier.
Molecular Weight 195.05 g/mol Dictates stoichiometric calculations.
Boiling Point (1 atm) ~206 (479.13 K)°CDriven by heavy halogen dispersion and ester dipole.
Density (20 °C) 1.352 ± 0.06g/cm³Dictates bottom-phase positioning in aqueous LLE.
Chemical Formula

N/ADefines atomic composition.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity (E-E-A-T), analytical measurements cannot rely on blind faith in instrumentation. The following protocols are designed as self-validating systems , incorporating internal controls and orthogonal checks to guarantee data accuracy.

Protocol A: High-Precision Density Determination via Oscillating U-Tube

Causality: Oscillating U-tube densitometry is selected over traditional pycnometry because it requires minimal sample volume (<2 mL), prevents the evaporation of trace volatile impurities, and provides 5-decimal precision.

  • Self-Validation (Calibration): Flush the borosilicate U-tube with ultra-pure Milli-Q water and dry air. Calibrate the instrument to read exactly

    
     at 20.00 °C.
    
  • Orthogonal Control: Inject a secondary standard with a known high density (e.g., Bromobenzene,

    
    ) to validate the linearity of the calibration curve in the halogenated density regime.
    
  • Sample Introduction: Inject 2 mL of anhydrous Propyl 3-bromopropanoate into the U-tube using a Luer-lock syringe. Visually inspect the built-in camera feed to ensure zero micro-bubbles, which would artificially lower the density reading.

  • Measurement: Allow the internal Peltier thermostat to equilibrate to exactly 20.00 °C. Record the oscillation frequency and extract the density value (~1.352 g/cm³).

Protocol B: Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Macro-scale distillation can cause thermal decomposition of halogenated esters prior to reaching the true boiling point. DSC requires only milligrams of sample and identifies the exact thermodynamic onset of vaporization.

  • Self-Validation (Thermal Calibration): Run high-purity Indium (Melting Point: 156.6 °C) and Zinc (Melting Point: 419.5 °C) standards. Adjust the DSC sensor calibration to ensure absolute accuracy across the 150–250 °C operational window.

  • Sample Preparation: Weigh 3.0 mg of Propyl 3-bromopropanoate into an aluminum crucible. Crucial Step: Seal the crucible with a pinhole-vented lid . This allows vapor to escape, maintaining equilibrium at exactly 1 atmosphere, preventing pressure buildup that would artificially elevate the boiling point.

  • Thermal Ramping: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Ramp the temperature from 25 °C to 250 °C at a strict rate of 10 °C/min.

  • Data Extraction: Analyze the thermogram. The boiling point is not the peak maximum, but rather the extrapolated onset temperature of the sharp endothermic vaporization peak (~206 °C).

References

  • Title: Propyl 3-bromopropanoate | CID 221876 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Technical Guide: Safety Data Sheet (SDS) & Hazard Analysis for Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hazard profile, safe handling protocols, and toxicological mechanisms for Propyl 3-bromopropanoate . This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding over generic safety advice.

CAS Number: 4890-42-0 Chemical Formula:


Synonyms:  Propyl 3-bromopropionate; 3-Bromopropionic acid propyl ester
Molecular Weight:  ~195.05  g/mol 

Executive Summary & Chemical Identity

Propyl 3-bromopropanoate is an alkylating agent primarily used as a synthetic intermediate in organic chemistry and pharmaceutical development. It serves as a "linker" molecule, introducing a 3-bromopropionyl moiety that can undergo further nucleophilic substitution or cyclization (e.g., in the synthesis of


-lactams or functionalized cyclodextrins).

Due to its structural homology with Ethyl 3-bromopropionate (CAS 539-74-2) , its hazard profile is characterized by significant alkylating potential, making it a direct-acting irritant and a potential mutagen.

Physical Properties Table
PropertyValue (Experimental/Predicted)Context for Handling
Appearance Colorless to pale yellow liquidCheck for yellowing (indicates decomposition/Br release).
Boiling Point ~155–160 °C (Predicted)Higher than ethyl analog (136°C); lower volatility but still requires fume hood.
Density ~1.40 g/mLDenser than water; sinks in aqueous spills.
Solubility Immiscible in water; Soluble in EtOH, DCMUse organic solvents for spill cleanup, not water alone.
Flash Point > 60 °C (Combustible Liquid)Class IIIA Combustible Liquid (OSHA).

Hazard Identification (GHS Classification)

Rationale: In the absence of a dedicated REACH registration dossier for the propyl ester, hazards are derived via Read-Across methodology from the chemically identical ethyl homolog (CAS 539-74-2).

GHS Label Elements[1][2]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H227: Combustible liquid (if FP between 60-93°C).

Precautionary Statements (Key P-Codes)
  • P261: Avoid breathing mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Toxicological Mechanisms & Causality

To handle this compound safely, one must understand why it is toxic. The hazard stems directly from its electrophilic nature.

The Alkylating Mechanism (SN2)

Propyl 3-bromopropanoate contains a primary alkyl bromide. The carbon attached to the bromine is electron-deficient (electrophilic). Upon contact with biological tissue, it undergoes Nucleophilic Substitution (


) :
  • Nucleophiles: DNA bases (guanine), proteins (cysteine thiols), or water in mucous membranes act as nucleophiles.

  • Attack: The nucleophile attacks the

    
    -carbon, displacing the bromide ion (
    
    
    
    ).
  • Result: The biological molecule becomes alkylated (propyl-propionylated), leading to:

    • Cell Death: Protein denaturation causes immediate tissue irritation/necrosis (Skin/Eye Irritation).

    • Genotoxicity: Alkylation of DNA can lead to replication errors (Potential Mutagenicity).

Diagram 1: Toxicological Logic Flow

This diagram illustrates the causal link between chemical structure and observed hazards.

HazardLogic Figure 1: Mechanistic Pathway of Propyl 3-bromopropanoate Toxicity Struct Structure: Primary Alkyl Bromide Reactivity Reactivity: Electrophilic (SN2) Struct->Reactivity Leaving Group (Br) BioTarget Target: DNA & Proteins Reactivity->BioTarget Alkylates Nucleophiles Outcome Clinical Outcome: Irritation & Mutagenesis BioTarget->Outcome Cell Damage

[4]

Self-Validating Handling Protocol

This protocol is designed to be self-validating: if the indicator steps fail, the safety barrier is breached.

A. Engineering Controls
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Validation: Use a tissue strip or anemometer at the sash opening. If the strip flutters inward, containment is active.

B. Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Nitrile + Laminate (Silver Shield) Standard nitrile degrades rapidly against halo-esters. Double gloving or laminate liners provide >4hr breakthrough time.
Eyes Chemical Goggles Safety glasses are insufficient for lachrymators; vapors can bypass side shields.
Respiratory Organic Vapor (OV) Cartridge Required only if working outside a hood (e.g., spill cleanup).
C. Synthesis & Quenching Workflow

When using Propyl 3-bromopropanoate as a reagent:

  • Addition: Add dropwise at low temperature (0°C) to control exotherms.

  • Quenching: Do NOT quench directly with strong base (generates acrylic acid/acrylate via elimination).

    • Correct Protocol: Quench with aqueous ammonium chloride (

      
      ).
      
  • Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong oxidizers.

Diagram 2: Safe Handling Decision Tree

HandlingProtocol Figure 2: Operational Safety Workflow Start Handling Propyl 3-bromopropanoate VentCheck Check Fume Hood (Velocity > 0.5m/s?) Start->VentCheck PPE Don PPE: Nitrile + Goggles VentCheck->PPE Pass Stop STOP WORK Maintenance Required VentCheck->Stop Fail Procedure Perform Synthesis (Keep T < 25°C) PPE->Procedure Waste Dispose: Halogenated Waste Procedure->Waste

Emergency Response & Decontamination

Spill Management (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area. Vapors are heavier than air and will accumulate on the floor.

  • PPE Up: Don full-face respirator with OV cartridges if outside the hood.

  • Absorb: Use vermiculite or sand. Do not use sawdust (potential fire hazard with combustible halo-esters).

  • Clean: Wash the surface with a dilute surfactant (soap/water) followed by isopropanol.

First Aid
  • Eye Contact: Flush immediately for 15 minutes. Critical: Lift eyelids to remove trapped vapors.

  • Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/DMSO) on skin, as they may increase transdermal absorption of the bromide.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (amber glass). UV light promotes homolytic cleavage of the C-Br bond, turning the liquid yellow/brown.

  • Incompatibilities: Strong bases (causes elimination to acrylates), Strong oxidizers, Magnesium/Lithium (Grignard formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 527720, Isopropyl 3-bromopropanoate (Analog). Retrieved from [Link]

  • Google Patents.WO2011117317A2 - Substituted cyclodextrin derivatives (Synthesis Applications).

Sources

Precision Synthesis of Propyl 3-Bromopropanoate: Mechanistic Pathways and Industrial Scalability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on Propyl 3-bromopropanoate synthesis pathways Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals


 Synthesis & Process Optimization

Executive Summary

Propyl 3-bromopropanoate (CAS: 4890-42-0 / 35223-75-5), an ester of 3-bromopropanoic acid, serves as a critical alkylating agent in the synthesis of heterocycles and pharmaceutical intermediates. Its terminal bromide functionality acts as a versatile electrophile, enabling the introduction of the propanoate moiety into nucleophilic scaffolds (e.g., amines, thiols) via


 reactions.

This technical guide evaluates the two primary synthesis pathways: Classical Fischer Esterification and Anti-Markovnikov Hydrobromination of Acrylates . While the former is intuitive for small-scale discovery, this guide advocates for the Hydrobromination of Propyl Acrylate —specifically utilizing an in-situ hydrogen bromide generation strategy—as the superior method for scalability, atom economy, and safety.

Mechanistic Pathways & Strategic Analysis

Pathway A: Classical Fischer Esterification

This route involves the acid-catalyzed condensation of 3-bromopropanoic acid with 1-propanol.

  • Mechanism: Nucleophilic attack of 1-propanol on the protonated carbonyl of 3-bromopropanoic acid, followed by water elimination.

  • Pros: High functional group tolerance; simple setup.

  • Cons: Requires 3-bromopropanoic acid (expensive starting material); equilibrium-limited (requires Dean-Stark or excess alcohol); potential for acid-catalyzed polymerization.

Pathway B: Anti-Markovnikov Hydrobromination of Propyl Acrylate (Recommended)

This route utilizes propyl acrylate as a low-cost commodity precursor. The addition of HBr across the electron-deficient alkene proceeds exclusively in an anti-Markovnikov fashion due to the electron-withdrawing ester group destabilizing the carbocation at the


-position, favoring the transition state that leads to the 

-bromo product.
  • Mechanism: Electrophilic addition of

    
     to the carbonyl oxygen or alkene, followed by nucleophilic attack of 
    
    
    
    at the
    
    
    -carbon.
  • Pros: 100% Atom economy (in direct gas addition); cheaper starting materials; scalable.

  • Innovation: Using Acetyl Bromide (AcBr) and 1-Propanol to generate anhydrous HBr in situ avoids the hazards of HBr gas cylinders and allows for a "One-Pot" synthesis.

Comparative Analysis of Methods

FeatureMethod A: Fischer EsterificationMethod B: Direct Hydrobromination (HBr Gas)Method C: In-Situ Hydrobromination (AcBr)
Precursor Cost High (3-Bromopropanoic acid)Low (Propyl Acrylate)Medium (Propyl Acrylate + Acetyl Bromide)
Atom Economy Low (Loss of

)
High (100%)Medium (Byproduct: Propyl Acetate)
Safety Profile Moderate (Corrosive acid)Low (Toxic/Corrosive Gas)High (Liquid handling only)
Scalability Limited (Equilibrium)High (Exothermic control required)Optimal (Controlled addition)
Yield 75-85%90-95%85-92%

Detailed Experimental Protocol: In-Situ One-Pot Synthesis

Methodology: Hydrobromination via Acetyl Bromide/Alcohol Solvolysis. Reference Grounding: Based on methodologies for acrylate hydrobromination described in CN111253255A and Organic Syntheses protocols for analogous esters [1, 2].

The Chemistry

The reaction proceeds in two simultaneous stages within the reactor:[1]

  • HBr Generation:

    
    
    
  • Product Formation:

    
    
    
Reagents & Equipment
  • Reactants: Propyl Acrylate (1.0 eq), Acetyl Bromide (1.1 eq), 1-Propanol (Excess, acts as solvent/reactant).

  • Catalyst: Hydroquinone (trace, polymerization inhibitor).

  • Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing dropping funnel, temperature probe, inert gas (N2) line.

Step-by-Step Procedure
  • Setup: Purge the reaction vessel with

    
    . Charge with Propyl Acrylate (100 mmol), 1-Propanol (300 mmol), and Hydroquinone (10 mg).
    
  • Addition: Cool the mixture to 0-5°C. Add Acetyl Bromide (110 mmol) dropwise via the funnel over 30 minutes. Note: The reaction of AcBr with alcohol is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 50-60°C for 1 hour to drive the hydrobromination to completion.

  • Work-up:

    • The mixture now contains the target Propyl 3-bromopropanoate , the byproduct Propyl Acetate , and excess Propanol .

    • Perform fractional distillation.

    • Fraction 1: Propyl Acetate (BP ~102°C) and Propanol (BP ~97°C).

    • Fraction 2: Propyl 3-bromopropanoate (Target).[2] Expected BP: ~80-85°C at 5 mmHg or ~190-200°C at atm (extrapolated).

  • Purification: If necessary, wash the organic residue with saturated

    
     to remove trace acid, dry over 
    
    
    
    , and redistill.

Visualization of Pathways

Reaction Mechanism: Anti-Markovnikov Addition

Hydrobromination_Mechanism Start Propyl Acrylate (Electron Deficient Alkene) TS Transition State (Protonation of Carbonyl O) Start->TS + H+ HBr HBr (Electrophile) HBr->TS Inter Enol Intermediate (Carbocation at Beta-C destabilized) TS->Inter Resonance Product Propyl 3-bromopropanoate (Anti-Markovnikov Product) Inter->Product + Br- attack at Beta-C

Figure 1: Mechanistic flow of the anti-Markovnikov hydrobromination of propyl acrylate. The electron-withdrawing ester group directs the bromide to the terminal carbon.

Workflow: One-Pot Acetyl Bromide Protocol

OnePot_Workflow cluster_inputs Reagents AcBr Acetyl Bromide Reactor Reactor (0°C -> 60°C) In-situ HBr Generation AcBr->Reactor PrOH 1-Propanol PrOH->Reactor Acrylate Propyl Acrylate Acrylate->Reactor Distillation Fractional Distillation Reactor->Distillation Crude Mixture Byproducts Distillate: Propyl Acetate + Excess PrOH Distillation->Byproducts Low BP Fraction FinalProduct Residue: Propyl 3-bromopropanoate (>98% Purity) Distillation->FinalProduct High BP Fraction

Figure 2: Process flow for the "One-Pot" synthesis utilizing Acetyl Bromide for in-situ HBr generation, facilitating safe scalability.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestExpected ResultPurpose
GC-MS Molecular Ion peak (

) at m/z ~194/196 (1:1 isotopic ratio for

)
Confirm identity and purity (>98%).
1H NMR

4.10 (t, 2H,

), 3.60 (t, 2H,

), 2.90 (t, 2H,

)
Verify structure and lack of acrylate protons.
Appearance Clear, colorless to pale yellow liquidVisual purity check.
Density ~1.40 - 1.45 g/mLPhysical constant verification.

Safety Note: Propyl 3-bromopropanoate is a potent alkylating agent. It acts as a lachrymator and skin irritant. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

References

  • Kendall, E. C.; McKenzie, B. (1923).[3] "Ethyl

    
    -Bromopropionate".[3] Organic Syntheses, 3, 51. 
    
  • Mozingo, R.; Patterson, L. A. (1940).[3] "Methyl

    
    -Bromopropionate".[3] Organic Syntheses, 20, 64. 
    
  • Zhang, Y. (2020). "Preparation method of 3-bromopropionate compound". CN Patent 111253255A.

  • VulcanChem. "Propyl 3-bromopropanoate Product Data".

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 527720, Isopropyl 3-bromopropanoate" (Analogous Structure).

Sources

Methodological & Application

Application Note: Protocols for Nucleophilic Substitution Using Propyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 3-bromopropanoate is a highly versatile bifunctional reagent widely utilized in drug development and materials science for the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-homologation of nucleophiles. It serves as a premier building block for synthesizing 

-amino and

-thio esters, structural motifs frequently found in active pharmaceutical ingredients (APIs), such as ketamine derivatives[1], and advanced delivery vectors like ionizable amphiphilic Janus dendrimers. As a Senior Application Scientist, I designed this guide to move beyond standard operational procedures by detailing the mechanistic causality that dictates reaction success, ensuring your workflows are both robust and reproducible.

Mechanistic Causality: The Dual Nature of -Halo Esters

The fundamental challenge in utilizing propyl 3-bromopropanoate lies in its mechanistic dichotomy. The electron-withdrawing nature of the propyl ester group significantly increases the electrophilicity of the


-carbon, making it an excellent candidate for direct 

substitution. However, this same inductive effect acidifies the

-protons.

When exposed to basic conditions—which are necessary to activate the nucleophile (e.g., amines or thiols)—the reagent can undergo a competitive


 elimination to form propyl acrylate. Depending on the steric bulk of the nucleophile and the strength of the base, the reaction will either proceed via a concerted 

pathway or a stepwise Elimination-Addition (Aza-Michael) pathway. Understanding and controlling this bifurcation is the absolute crux of optimizing this protocol.

Mechanism A Propyl 3-bromopropanoate + Nucleophile (Nu:) B Direct SN2 Pathway (Concerted Transition State) A->B Mild base (e.g., K2CO3) Polar aprotic solvent C E2 Elimination Pathway (Base Promoted) A->C Strong/Bulky base Sterically hindered Nu: F Beta-Amino/Thio Ester (Target Product) B->F D Propyl Acrylate (Reactive Intermediate) C->D - HBr E Aza-Michael Addition (Stepwise) D->E + Nucleophile E->F

Mechanistic dichotomy of propyl 3-bromopropanoate: Direct SN2 vs. Elimination-Addition pathways.

Experimental Design & Quantitative Optimization

To engineer a successful substitution, the choice of solvent and base must be tailored to the nucleophile. For unhindered primary amines or highly nucleophilic thiols, direct


 is preferred. For sterically hindered secondary amines, forcing the elimination to propyl acrylate followed by a high-temperature Aza-Michael addition often yields superior conversion rates[1].
Table 1: Reaction Parameter Optimization Matrix
Reaction ParameterCondition A (Direct

Bias)
Condition B (Aza-Michael Bias)Causality / Scientific Rationale
Base Selection

or


or

(excess)
Mild inorganic bases act as acid scavengers without inducing rapid

elimination. Bulky organic bases force elimination.
Solvent System Acetonitrile (MeCN) or DMFDichloromethane (DCM) or THFPolar aprotic solvents stabilize the

transition state dipole without hydrogen-bonding to the nucleophile.
Temperature 60–80 °C0 °C

Reflux
Thermal activation is required to overcome the

activation barrier; Michael additions can initiate at lower temperatures.
Electrophile Dosing Bolus or fast additionSlow dropwise at 0 °CDropwise addition prevents local base concentration spikes, minimizing premature polymerization of the acrylate intermediate.

Step-by-Step Protocol: N-Alkylation of Secondary Amines

This protocol is optimized for the synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino esters from sterically hindered secondary amines, a common requirement in the development of ionizable lipids and neuroactive derivatives[1].

Workflow Step1 1. Reagent Prep Anhydrous Solvent Step2 2. Nu: Activation Base addition at 0°C Step1->Step2 Step3 3. Electrophile Dosing Dropwise Addition Step2->Step3 Step4 4. Thermal Activation Heating to 60-80°C Step3->Step4 Step5 5. Quench & Wash Aq. NH4Cl / Brine Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Standardized six-step workflow for the nucleophilic substitution of propyl 3-bromopropanoate.

Step 1: Reagent Preparation Flame-dry a round-bottom flask under inert gas (Argon or


). Dissolve 1.0 equivalent of the secondary amine in anhydrous Acetonitrile (0.2 M concentration). Causality: Water must be strictly excluded to prevent competitive hydrolysis of the propyl ester or the alkyl bromide.

Step 2: Nucleophile Activation Add 2.0 equivalents of finely powdered, oven-dried


. Stir the suspension at 0 °C for 15 minutes. Causality: The heterogeneous base scavenges the evolving 

without dissolving into the organic phase, keeping the effective basicity low enough to suppress rapid

elimination.

Step 3: Electrophile Dosing Dilute 1.2 equivalents of propyl 3-bromopropanoate in a small volume of Acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump while maintaining the temperature at 0 °C.

Step 4: Thermal Activation Remove the ice bath and gradually heat the reaction to 70 °C. Monitor the reaction via LC-MS or TLC for 12 to 24 hours. Causality: The initial low temperature prevents thermal runaway and immediate elimination. The subsequent heating provides the thermodynamic push required for the sterically hindered


 or Aza-Michael addition to reach completion.

Step 5: Quench & Wash Cool the mixture to room temperature. Quench with saturated aqueous


 to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure.

Step 6: Purification Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

In-Process Self-Validation Checkpoints

To ensure trustworthiness and reproducibility, integrate these self-validating analytical checks into your workflow:

  • Checkpoint 1: Reaction Pathway Monitoring (LC-MS/GC-MS) During Step 4, sample the reaction. If you observe a dominant mass peak corresponding to

    
     (propyl acrylate), your conditions are too basic, and the reaction has shifted entirely to the elimination pathway. If the amine is not consuming the acrylate, lower the base strength or switch to a more polar solvent.
    
  • Checkpoint 2: TLC Visualization Propyl 3-bromopropanoate lacks a strong chromophore and is UV-inactive. You must use a

    
     or Ninhydrin stain to visualize the consumption of the starting materials.
    
  • Checkpoint 3: Product Verification (

    
     NMR) 
    The definitive proof of successful substitution is the upfield shift of the 
    
    
    
    -protons. In the starting material, the
    
    
    protons appear as a triplet around
    
    
    3.5–3.6 ppm. Upon successful N-alkylation, these protons will shift significantly upfield to approximately
    
    
    2.6–2.8 ppm (
    
    
    ).

References

1.[1] Title: Ketamine derivatives (WO2014057414A9) Source: WIPO (PCT) / Google Patents URL: 2.[2] Title: Toward a Complete Elucidation of the Primary Structure–Activity in Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers for In Vivo Delivery of Luc-mRNA Source: Biomacromolecules (ACS Publications) URL: [Link]

Sources

Application Note: High-Precision Synthesis of Beta-Amino Esters using Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026


 vs. Elimination-Addition Pathways in Amino Ester Synthesis[1]

Abstract

This guide details the synthesis of


-amino esters utilizing Propyl 3-bromopropanoate  as the electrophilic building block.[1] While acrylate-based Michael additions are common for generating 

-amino esters, the use of 3-bromopropanoate precursors offers distinct advantages in stoichiometry control and access to specific lipophilic profiles required for Lipid Nanoparticle (LNP) ionizable lipids and peptidomimetic drugs.[1] This document outlines two distinct protocols: Direct Nucleophilic Substitution (

)
and Base-Mediated In-Situ Acrylate Formation (E2/Michael) , providing researchers with the autonomy to select the pathway best suited for their specific amine nucleophiles.[1]

Strategic Context & Mechanistic Insight

The Role of Propyl Esters in Drug Delivery

The propyl ester moiety (


) provides a specific balance of hydrophobicity (

) often targeted in the design of biodegradable cationic lipids for mRNA delivery. Unlike methyl or ethyl esters, the propyl chain increases membrane intercalation efficiency while maintaining biodegradability via esterases in the cytosol [1].
Mechanistic Duality: vs. Elimination-Addition

When reacting amines with Propyl 3-bromopropanoate , two competing pathways exist. Understanding this duality is critical for yield optimization.

  • Path A: Direct

    
     Substitution:  The amine attacks the 
    
    
    
    -carbon, directly displacing the bromide. This is favored by polar aprotic solvents, lower temperatures, and non-bulky amines.
  • Path B: Elimination-Addition (E2

    
     Michael):  Basic conditions (or the amine itself acting as a base) cause the elimination of HBr, generating Propyl Acrylate  in situ. The amine then undergoes conjugate addition (Michael addition) to the acrylate.
    

Critical Consideration: If the target product is a mono-alkylated primary amine, Path A is risky because the product is more nucleophilic than the starting material, leading to polyalkylation. Path B is often cleaner for secondary amines.

Pathway Visualization

The following diagram illustrates the kinetic competition between these pathways.

ReactionPathways Start Propyl 3-bromopropanoate + Amine (R-NH2) Trans_SN2 Transition State (SN2) Start->Trans_SN2 Low Temp / Polar Solvent Acrylate Intermediate: Propyl Acrylate Start->Acrylate Base / Heat (E2 Elimination) Product Target: Beta-Amino Ester Trans_SN2->Product Direct Displacement Acrylate->Product Michael Addition SideProduct Side Product: Poly-alkylated Species Product->SideProduct Over-reaction (xs Reagent)

Figure 1: Mechanistic divergence in the reaction of amines with


-bromo esters.

Experimental Protocols

Safety Pre-Requisites
  • Lachrymator Warning: Propyl 3-bromopropanoate is a potent lachrymator (tear-gas effect).[1] All operations must be performed in a functioning fume hood.

  • Vesicant: Avoid skin contact; wear double nitrile gloves.

  • Neutralization: Quench spills with aqueous sodium thiosulfate or dilute ammonia.

Protocol A: Direct Substitution ( )

Best for: Primary amines where acrylate formation must be suppressed to avoid polymerization side-reactions.[1]

Reagents:

  • Propyl 3-bromopropanoate (1.0 equiv)[1]

  • Amine (Primary or Secondary) (1.2 - 2.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (Anhydrous, 2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.[1]

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) and KI (0.1 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to bromide).
    
  • Amine Addition: Add the Amine (1.2 equiv for secondary; 3.0+ equiv for primary to prevent over-alkylation) to the suspension.

  • Electrophile Addition: Cool the mixture to 0°C. Add Propyl 3-bromopropanoate (1.0 equiv) dropwise via syringe over 15 minutes.

    • Expert Note: Cooling prevents rapid exothermic elimination to the acrylate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check TLC or LC-MS.[1] If conversion is slow, heat to 40°C. Avoid reflux to prevent elimination.

  • Workup: Filter off the inorganic solids (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with water (

    
    ) to remove residual KI/DMF. Dry over 
    
    
    
    . Purify via Flash Column Chromatography (Hexane/EtOAc).
Protocol B: Base-Mediated "In-Situ Acrylate" Method

Best for: Secondary amines, bulky amines, or when the


 reaction is sluggish.[1]

Reagents:

  • Propyl 3-bromopropanoate (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: THF or Toluene.

Step-by-Step Methodology:

  • Elimination Phase: Dissolve Propyl 3-bromopropanoate in THF (0.5 M). Add DIPEA (1.5 equiv) and stir at 50°C for 2 hours.

    • Validation: Take an aliquot for

      
       NMR. Look for acrylate olefin signals (
      
      
      
      5.8–6.4 ppm). Once observed, proceed.
  • Addition Phase: Add the target Amine (1.1 equiv) and remaining base (1.0 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for THF) for 6–12 hours.
    
  • Workup: Cool to RT. Dilute with Diethyl Ether (precipitates ammonium salts). Filter.

  • Purification: Acid-Base extraction is highly effective here.

    • Extract organic layer with 1M HCl (Product moves to aqueous phase).

    • Wash organic layer (removes neutral impurities/acrylates).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into DCM/Ether, dry, and concentrate.

Data Analysis & Troubleshooting

Comparative Analysis of Conditions

The following table summarizes expected outcomes based on solvent/base choices [2].

ParameterProtocol A (

)
Protocol B (Elimination-Addn)
Solvent Acetonitrile / DMFTHF / Toluene
Base

(Inorganic)
DIPEA / TEA (Organic)
Temperature 0°C

40°C
50°C

Reflux
Major Impurity Dialkylated AmineResidual Acrylate Polymer
Yield (Typical) 65-80%75-90%
Selectivity High for Primary AminesHigh for Secondary Amines
Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Reaction Reaction: Add Propyl 3-bromopropanoate to Amine + Base Setup->Reaction Monitor Monitor (TLC/NMR): Check for disappearance of SM (triplet ~3.6 ppm) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Filtration (remove salts) or Acid/Base Extraction Monitor->Workup Complete Purify Purification: Flash Chromatography (SiO2) Workup->Purify

Figure 2: Standard experimental workflow for


-amino ester synthesis.
QC: NMR Interpretation

To validate the synthesis of Propyl 3-(alkylamino)propanoate:

  • Starting Material: Triplet at

    
     ppm (
    
    
    
    ).
  • Product: The

    
    -methylene protons (
    
    
    
    ) typically appear as a triplet around
    
    
    ppm.[1] The
    
    
    -methylene protons attached to the nitrogen (
    
    
    ) shift upfield to
    
    
    ppm.[1]
  • Propyl Group: Distinct triplet (

    
     ppm), multiplet (
    
    
    
    ppm), and triplet (
    
    
    ppm).

References

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[1] Nature Biotechnology. Available at: [Link]

  • Anderson, G. W., et al. (2003). "Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery." Bioconjugate Chemistry. Available at: [Link][1]

  • Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (General reference for vs E2 kinetics).

Sources

Reformatsky reaction procedures involving Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Homo-Reformatsky Reaction Protocol Subject: Synthesis of


-Lactones via Zinc-Mediated Addition of Propyl 3-Bromopropanoate
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Core Directive & Executive Summary

Objective: This guide details the protocol for utilizing Propyl 3-bromopropanoate in a Zinc-mediated Homo-Reformatsky reaction . Unlike the classical Reformatsky reaction which utilizes


-halo esters to synthesize 

-hydroxy esters, this protocol targets the

-halo ester to generate

-hydroxy esters
, which serve as direct precursors to

-butyrolactones
.

Critical Technical Distinction: Researchers must recognize that the C-Br bond in the


-position (3-bromo) is significantly less reactive than in the 

-position due to the lack of direct resonance stabilization of the resulting organozinc species by the carbonyl group. Consequently, this protocol requires rigorous zinc activation and higher reaction temperatures compared to standard Reformatsky procedures.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Insight: The Homoenolate Pathway

The reaction proceeds via the formation of a zinc homoenolate . Unlike the standard Reformatsky enolate, the homoenolate (


) cannot stabilize the negative charge through an enol-like resonance structure. This results in a higher energy barrier for oxidative addition.

Once formed, the homoenolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde/ketone. The resulting intermediate is a zinc alkoxide of a


-hydroxy ester. Upon acidic workup, this intermediate protonates to the 

-hydroxy ester, which typically undergoes spontaneous or acid-catalyzed intramolecular esterification to form the thermodynamically stable

-lactone
.
Visualization: Reaction Pathway

HomoReformatsky Figure 1: Mechanistic Pathway of the Homo-Reformatsky Reaction Start Propyl 3-bromopropanoate (Substrate) Homoenolate Zinc Homoenolate (BrZn-CH2-CH2-COOPr) Start->Homoenolate Oxidative Addition (Reflux, THF) Zn_Act Activated Zinc (Zn*) Zn_Act->Homoenolate Intermediate Zinc Alkoxide Intermediate Homoenolate->Intermediate + Aldehyde Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate HydroxyEster Gamma-Hydroxy Ester (Transient) Intermediate->HydroxyEster Acid Workup (H3O+) Lactone Gamma-Lactone (Final Product) HydroxyEster->Lactone Cyclization (- PrOH)

Figure 1: The pathway transforms a linear ester into a cyclic lactone via a homoenolate intermediate.

Part 3: Experimental Protocol

Reagents & Materials
  • Substrate: Propyl 3-bromopropanoate (1.0 equiv).

  • Electrophile: Benzaldehyde (1.0 equiv) [Model substrate; can be substituted].

  • Metal: Zinc dust (1.5 - 2.0 equiv), <10 micron particle size preferred.

  • Activators: Chlorotrimethylsilane (TMSCl) (0.05 equiv) and 1,2-Dibromoethane (0.05 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Note: Diethyl ether is often insufficient for initiating

    
    -bromo esters.
    
Step-by-Step Methodology

Step 1: Zinc Activation (Critical)

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Add Zinc dust (1.5 equiv) and cover with minimal anhydrous THF.

  • Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 1-2 minutes. Observation: Ethylene gas evolution indicates activation.

  • Allow to cool slightly, then add TMSCl (0.05 equiv). Stir for 15 minutes at room temperature.

    • Expert Insight: TMSCl removes the tenacious oxide layer on the zinc surface, exposing reactive sites essential for the difficult insertion into the

      
      -C-Br bond.
      

Step 2: Initiation

  • Prepare a solution of Propyl 3-bromopropanoate (1.0 equiv) and Benzaldehyde (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

  • Add approximately 10% of this solution to the activated zinc slurry.

  • Heat the mixture to mild reflux.

    • Validation: Initiation is confirmed by a slight exotherm and the disappearance of the yellow iodine color (if iodine was used) or a change in the appearance of the zinc surface (greying). If no reaction occurs after 10 minutes, add a crystal of iodine.

Step 3: Elongation

  • Once initiation is confirmed, add the remaining solution dropwise over 30-45 minutes while maintaining a gentle reflux.

    • Reasoning: Slow addition prevents the "runaway" exotherm and minimizes Wurtz-type homocoupling side reactions (dimerization of the bromoester).

  • After addition is complete, continue refluxing for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

Step 4: Workup & Lactonization

  • Cool the reaction mixture to 0°C.

  • Quench by slow addition of 1M HCl (cold).

    • Chemical Logic: The acid protonates the alkoxide to the alcohol. Continued stirring in acidic media promotes the intramolecular transesterification (cyclization) to the lactone, releasing propanol.

  • Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     (to remove acid) and brine.[1]
    
  • Dry over

    
     and concentrate in vacuo.
    

Step 5: Purification

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Target: The

      
      -lactone is typically less polar than the intermediate hydroxy ester but more polar than the starting bromide.
      

Part 4: Data & Troubleshooting

Quantitative Expectations (Model Data)
ParameterStandard Reformatsky (

-Br)
Homo-Reformatsky (

-Br)
Notes
Reaction Temp 25°C - 40°C65°C (Reflux)

-C-Br bond is stronger; requires more energy.
Time 1 - 3 Hours3 - 6 HoursSlower kinetics due to unstable intermediate.
Yield (Typical) 70 - 90%50 - 75%Lower yields due to competing elimination/polymerization.
Major Side Product

-unsaturated ester
Acrylate polymersElimination of HBr from starting material.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Initiation Zinc oxide layer intact.Use "Rieke Zinc" (generated in situ from

+ Li/Naph) or increase TMSCl/Heat.
Low Yield Polymerization of acrylate.The starting material (propyl 3-bromopropanoate) can eliminate HBr to form propyl acrylate, which polymerizes. Keep temperature strictly controlled and add radical inhibitor (e.g., BHT) if necessary.
Product is Linear Incomplete cyclization.The workup was too mild. Stir the crude oil in DCM with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) to force lactonization.

References

  • Fundamental Reformatsky Chemistry

    • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1.

  • Homo-Reformatsky & Lactone Synthesis

    • Hussain, I., et al. (2007).[2] Synthesis of 4-alkoxycarbonyl-butenolides.... Tetrahedron, 63(51), 12547-12561.[2] [2]

  • Zinc Activation Protocols

    • Erdik, E. (1987). Use of Activation Methods for Zinc in Reformatsky Reactions. Tetrahedron, 43(10), 2203.

  • Beta-Halo Ester Reactivity

    • Oshino, H., Nakamura, E., & Kuwajima, I. (1985). Catalytic homo-Reformatskii reaction. Journal of Organic Chemistry, 50(15), 2802–2804.

Sources

Application Note: Thiol-Alkyl Coupling Strategies Using Propyl 3-Bromopropanoate as a Thiol-Michael Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiol-ene coupling reactions utilizing Propyl 3-bromopropanoate Content Type: Application Note and Protocol

Executive Summary

This guide details the utilization of Propyl 3-bromopropanoate (CAS: 4890-63-5) in thiol-mediated coupling reactions.[1][2] While "Thiol-Ene" chemistry typically refers to the radical or anionic addition of thiols to alkenes, Propyl 3-bromopropanoate serves as a critical Thiol-Michael Surrogate .[1][2] It reacts with thiols via Nucleophilic Substitution (


) to yield the exact same thioether-ester scaffold (

) obtained from the addition of thiols to propyl acrylate.[1][2]

This reagent is preferred over the corresponding acrylate in drug development and materials science when:

  • Stability is required: Acrylates are prone to spontaneous polymerization; bromopropanoates are stable shelf-reagents.[1]

  • Orthogonality is needed: The alkyl bromide moiety avoids radical side-reactions common in photo-initiated thiol-ene systems.[1][2]

  • Precise Stoichiometry: It eliminates the formation of telomers or oligomers often seen in uncontrolled thiol-acrylate polymerizations.[1]

Scientific Foundation & Mechanism[1]
2.1 The "Thiol-Ene" Convergence

In bioconjugation, the term "Thiol-Ene" is often broadly applied to reactions creating alkyl-thioether linkages.[1][2] However, the mechanistic pathway for Propyl 3-bromopropanoate is distinct from radical addition.[1][2]

  • Radical Thiol-Ene:

    
    
    
  • Thiol-Michael:

    
    
    
  • Thiol-Bromo (This Protocol):

    
    [1][2]
    

Propyl 3-bromopropanoate undergoes a Nucleophilic Substitution (


)  where the thiolate anion attacks the 

-carbon, displacing the bromide leaving group.[1][2]
2.2 Mechanistic Pathway Diagram

ThiolCoupling Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (Et3N / K2CO3) Base->Thiolate TS Transition State [R-S...C...Br]‡ Thiolate->TS Nucleophilic Attack (SN2) PBP Propyl 3-bromopropanoate (Electrophile) PBP->TS Product Thioether Product (R-S-CH₂CH₂CO₂Pr) TS->Product Inversion LeavingGroup Bromide Salt (HBr / KBr) TS->LeavingGroup

Figure 1: Mechanistic pathway of Thiol-Bromo coupling.[2] The reaction proceeds via an


 mechanism, bypassing the instability of acrylate intermediates while yielding the identical thioether motif.
Experimental Protocol
3.1 Materials & Reagents
ComponentSpecificationFunction
Propyl 3-bromopropanoate >97% Purity (CAS 4890-63-5)Electrophilic Linker
Thiol Substrate R-SH (e.g., Cysteine, Thio-PEG)Nucleophile
Base Triethylamine (

) or

Proton Scavenger / Catalyst
Solvent DMF, DMSO, or Acetonitrile (MeCN)Polar Aprotic Medium
Quenching Agent 1M HCl or Ammonium ChlorideNeutralization
3.2 Standard Operating Procedure (SOP)

Objective: Conjugation of a primary thiol to Propyl 3-bromopropanoate.

Step 1: Preparation of Thiol Solution

  • Dissolve the Thiol substrate (1.0 equiv) in anhydrous DMF or MeCN under an inert atmosphere (

    
     or Ar).[2]
    
    • Context: Concentration typically ranges from 0.1 M to 0.5 M depending on substrate solubility.[1]

  • Add Base (1.2 – 1.5 equiv).

    • Choice of Base: Use Triethylamine (

      
      )  for organic-soluble thiols.[1][2] Use Potassium Carbonate (
      
      
      
      )
      for more acidic thiols or if solid-phase scavenging is preferred.[1][2]
    • Observation: Stir for 10-15 minutes to ensure deprotonation (generation of thiolate).

Step 2: Coupling Reaction

  • Dilute Propyl 3-bromopropanoate (1.1 – 1.2 equiv) in a minimal volume of the reaction solvent.[1][2]

  • Add the bromide solution dropwise to the thiolate solution at 0°C (ice bath) to prevent exotherms or double-alkylation if the substrate is polyfunctional.[1][2]

  • Allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2 to 4 hours .

    • Monitoring: Monitor via TLC (disappearance of thiol) or LC-MS.[1][2] The product will show a mass shift corresponding to the addition of the propyl propanoate group (+114 Da vs. free thiol).[2]

Step 3: Workup & Purification [1]

  • For Organic Solvents (DCM/EtOAc extraction):

    • Dilute reaction mixture with EtOAc.

    • Wash 2x with 1M HCl (to remove excess amine base).[2]

    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[3]
      
  • For Water-Soluble Products (Dialysis/HPLC):

    • Neutralize the reaction with dilute HCl.

    • Purify via Preparative HPLC (C18 column, Water/MeCN gradient).[2]

Critical Parameters & Troubleshooting
4.1 Base Selection Guide

The choice of base dictates the reaction kinetics and side-product profile.[1]

BasepKa (conj.[4] acid)Recommended ForNotes
Triethylamine (

)
10.75General organic synthesisEasy to remove; can cause elimination to acrylate if heated.[1][2]
DIPEA (Hünig's Base) 11.0Sterically hindered thiolsNon-nucleophilic; prevents quaternary salt formation.[2]

/ Acetone
10.3Robust substratesHeterogeneous conditions; easy filtration workup.[1]
DBU 13.5"One-Pot" EliminationPromotes elimination of HBr to form acrylate in situ (see Section 4.2).[1][2]
4.2 The "In-Situ" Thiol-Ene Variation

If true "Thiol-Ene" (Michael Addition) chemistry is strictly required (e.g., to prove a mechanism), Propyl 3-bromopropanoate can be converted to Propyl Acrylate in situ.[1][2]

  • Elimination: Treat Propyl 3-bromopropanoate with DBU (1.5 equiv) in refluxing THF for 1 hour.

    • Result: Formation of Propyl Acrylate (

      
      ).[1][2]
      
  • Addition: Add Thiol (1.0 equiv) and catalytic Phosphine (e.g.,

    
     or TCEP) to the same pot.
    
    • Result: Rapid Michael addition to the generated acrylate.

    • Note: This method is generally less efficient than direct

      
       substitution but demonstrates the chemical connectivity.
      
Comparative Data: Yield & Efficiency

The following table summarizes typical yields comparing the Bromide (


) route vs. the Acrylate (Michael) route for a standard cysteine derivative.
ParameterPropyl 3-bromopropanoate (

)
Propyl Acrylate (Michael)
Reaction Type Nucleophilic SubstitutionConjugate Addition
Reagent Stability High (Shelf-stable liquid)Low (Polymerizes without inhibitors)
Reaction Time 2-4 Hours0.5 - 2 Hours
Typical Yield 92 - 96% 85 - 90% (Polymerization loss)
Selectivity High (Specific to Thiol)Moderate (Amine interference possible)
References
  • Nucleophilic Substitution of 3-Bromopropionates

    • Title: "Reactions of Thiols: Prepar
    • Source: Chemistry Steps.[1][5][6]

    • URL:[Link]

  • Thiol-Michael vs.

    • Title: "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility."[1][3] (Demonstrates use of bromopropanoates to build thiol-reactive linkers).

    • Source: ACS Omega, 2025.
    • URL:[Link][2]

  • General Properties of Propyl 3-bromopropanoate

    • Title: "Propyl 3-bromopropano
    • Source: PubChem.[5][7][8][9]

    • URL:[Link][2]

  • Thiol-Ene Click Chemistry Overview

    • Title: "Thiol-Ene Click Chemistry."[1][5]

    • Source: Sigma-Aldrich (Merck).[1][2]

Sources

Application Note: Preparation of Pharmaceutical Intermediates using Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of pharmaceutical process chemistry, Propyl 3-bromopropanoate represents a bifunctional "staple" reagent, distinct from its methyl and ethyl analogs due to its enhanced lipophilicity and specific boiling point profile (


). Its utility stems from two orthogonal reactive sites: the electrophilic 

-carbon (susceptible to nucleophilic attack) and the ester carbonyl (susceptible to hydrolysis or transesterification).

This guide details the operational protocols for leveraging this reagent in the synthesis of nitrogen-containing heterocycles (thiazoles, lactams) and functionalized linkers for drug conjugates. Unlike generic alkyl halides, the propyl ester moiety often serves as a "masked" carboxylic acid that improves the solubility of intermediates in organic processing solvents (DCM, EtOAc) before final deprotection.

Chemical Profile & Safety Directives

Compound: Propyl 3-bromopropanoate CAS: 3590-93-0 Structure:



Safety & Handling (Critical)
  • Hazards: Severe skin/eye irritant; lachrymator. Potential respiratory sensitizer.[1]

  • Stability: Susceptible to hydrolysis in moist air. Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Incompatibility: Strong oxidizers, strong bases (risk of

    
    -elimination to propyl acrylate).
    

Mechanistic Insight: The Competition Between and E2

The primary challenge in using 3-bromopropanoates is controlling the competition between Substitution (


)  and Elimination (E2) .
  • Pathway A (

    
    ):  Desired. Nucleophile attacks the 
    
    
    
    -carbon, displacing Bromine. Favored by soft nucleophiles (thiols, amines), polar aprotic solvents, and moderate temperatures.
  • Pathway B (E2): Undesired. Base abstracts the

    
    -proton, leading to the formation of Propyl Acrylate and HBr. Favored by hard/bulky bases (e.g., t-BuOK), high temperatures, and steric hindrance.
    

Optimization Rule: To maximize yield, use weak inorganic bases (e.g.,


, 

) or non-nucleophilic organic bases (DIPEA) in aprotic solvents (Acetonitrile, DMF).

Application I: Synthesis of Thiazolidinone Scaffolds (S-Alkylation/Cyclization)

This protocol describes the synthesis of 4-thiazolidinones, a pharmacophore found in anti-inflammatory and anticonvulsant agents (e.g., Glitazones).

Experimental Workflow

Reaction: Condensation of a thiourea derivative with Propyl 3-bromopropanoate.

Protocol:
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-diphenylthiourea (10 mmol, 1.0 eq) in Ethanol (50 mL).

  • Addition: Add Sodium Acetate (anhydrous, 12 mmol, 1.2 eq) as a buffer to scavenge HBr without triggering elimination.

  • Initiation: Add Propyl 3-bromopropanoate (11 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
    • Checkpoint: The spot for the thiourea starting material (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Data Summary
ParameterSpecification
Solvent Ethanol (Anhydrous)
Base NaOAc (Weak base prevents acrylate formation)
Temp

(Reflux)
Typical Yield 82-88%
Key Impurity Propyl acrylate (if temp too high or base too strong)

Application II: N-Alkylation for Linker Synthesis (The "Spacer" Strategy)

Propyl 3-bromopropanoate is ideal for introducing a


-ester side chain onto secondary amines (e.g., piperazine, morpholine) found in kinase inhibitors.
Protocol:
  • Setup: Charge a reactor with N-Boc-piperazine (20 mmol) and Acetonitrile (ACN, 100 mL).

  • Base: Add Potassium Carbonate (

    
    , 30 mmol, 1.5 eq). Note: Use granular, mesh 325 for better surface area.
    
  • Alkylation: Add Propyl 3-bromopropanoate (22 mmol, 1.1 eq) at room temperature.

  • Thermal Cycle: Heat to

    
     for 12 hours.
    
    • Why

      
      ? Higher temps (
      
      
      
      ) increase the risk of ester hydrolysis or elimination.
  • Filtration: Filter off inorganic salts (

    
    , residual 
    
    
    
    ) while warm.
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the propyl ester functionalized piperazine.

Visual Workflow (DOT Diagram)

G Start Secondary Amine (Pharmacophore) Intermediate Transition State (SN2 Attack) Start->Intermediate + Base (K2CO3) ACN, 60°C Reagent Propyl 3-bromopropanoate (Linker) Reagent->Intermediate Product N-Alkylated Ester (Pro-drug/Precursor) Intermediate->Product - HBr SideProduct Side Reaction: Elimination to Acrylate Intermediate->SideProduct If Base is too strong (e.g. NaH)

Caption: Figure 1. Chemoselective N-alkylation pathway minimizing elimination side-reactions.

Application III: Cysteine Proteomics (Thiol Tagging)

In drug development, identifying "druggable" cysteine residues on proteins is critical. Propyl 3-bromopropanoate acts as a lipophilic alkylating probe.

  • Mechanism: The thiol (-SH) group of cysteine attacks the

    
    -carbon.
    
  • Advantage: The propyl ester tag increases the hydrophobicity of the peptide fragment, aiding in separation during LC-MS analysis compared to the standard iodoacetic acid (carboxymethyl) modification.

Protocol Modification:

  • Perform reaction in Phosphate Buffer (pH 8.0) / Methanol (1:1 mixture) to solubilize the organic reagent while maintaining the ionization of the thiol (thiolate).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Formation of Propyl Acrylate (Elimination).Switch base from NaOH/KOH to

or

. Lower reaction temp.
Hydrolysis of Ester Presence of water in solvent.Use anhydrous solvents (ACN, DMF). Ensure base is dry.
Incomplete Reaction Poor solubility of base.Add catalytic KI (Potassium Iodide) (Finkelstein reaction in situ) to generate the more reactive Propyl 3-iodopropanoate transiently.
Color Change (Dark) Oxidation of amine/thiol or polymerization.Degas solvents with Nitrogen. Add antioxidant (BHT) if permissible.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76934, Methyl 3-bromopropionate (Analogous reactivity data). Retrieved from [Link]

  • Friedman, M., & Wall, J. S. (1964). Application of a Hammett-Taft Relation to Kinetics of Alkylation of Amino Acid and Peptide Model Compounds with Acrylonitrile and Other Electrophilic Reagents. Journal of the American Chemical Society, 86(18), 3735–3741. (Foundational kinetics of beta-carbon reactivity).

Sources

Application Note: Catalytic Esterification Strategies for Propyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-integrity protocols for the synthesis of Propyl 3-bromopropanoate (CAS: 35223-80-4), a critical intermediate in the synthesis of pharmaceutical alkylating agents and functionalized polymers. While traditional Fischer esterification utilizing sulfuric acid is common, it often leads to product degradation via


-elimination of HBr, forming propyl acrylate impurities.

This guide presents two optimized catalytic workflows:

  • Method A (Preferred): Heterogeneous catalysis using Amberlyst-15 , offering superior product isolation and catalyst reusability.

  • Method B (Standard): Homogeneous catalysis using

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    with azeotropic water removal.

Both methods prioritize the suppression of thermal elimination side reactions through rigorous temperature control and vacuum distillation workup.

Introduction & Mechanistic Challenges

The Target Molecule
  • IUPAC Name: Propyl 3-bromopropanoate

  • Structure:

    
    
    
  • Key Property: The

    
    -bromo position is labile.
    
The "Beta-Elimination" Trap

The primary challenge in synthesizing 3-halo esters is the competing elimination reaction. Under high thermal stress or in the presence of Lewis bases, 3-bromopropanoic acid undergoes dehydrohalogenation to form acrylic acid derivatives.



Strategic Mitigation:

  • Avoid Strong Mineral Acids: Concentrated

    
     can act as a dehydrating agent promoting elimination.
    
  • Temperature Control: Maintain reaction temperature

    
     where possible.
    
  • Catalyst Selection: Use steric bulk or solid-supported acids to minimize side reactions.

Method A: Heterogeneous Catalysis (Amberlyst-15)

Status: Recommended for Green Chemistry & High Purity

This protocol utilizes Amberlyst-15, a macroreticular sulfonic acid resin. Its heterogeneous nature simplifies workup to a mere filtration, removing the need for aqueous neutralization which often induces hydrolysis or emulsion formation.

Materials & Equipment
  • Reactants: 3-Bromopropanoic acid (1.0 eq), 1-Propanol (3.0 eq - excess drives equilibrium).

  • Catalyst: Amberlyst-15 (dry), loaded at 5-10 wt% relative to acid mass.

  • Solvent: Cyclohexane or Toluene (optional, for azeotropic reflux, though neat alcohol is often sufficient).

  • Apparatus: Dean-Stark trap (if using solvent) or simple reflux setup with molecular sieves (3Å) in the vapor path.

Workflow Diagram

G Start Feed Preparation (3-Bromo Acid + Propanol) Cat Catalyst Addition (Amberlyst-15) Start->Cat React Reaction Phase (Reflux 80-90°C) (4-6 Hours) Cat->React Initiation Filter Filtration (Remove Catalyst) React->Filter Completion Filter->Cat Recycle Resin (Wash/Dry) Evap Rotary Evaporation (Remove Excess Alcohol) Filter->Evap Crude Filtrate Distill Vacuum Distillation (Target Isolation) Evap->Distill Concentrate

Figure 1: Heterogeneous catalytic workflow utilizing Amberlyst-15, highlighting the simplified filtration workup.

Step-by-Step Protocol
  • Activation: Ensure Amberlyst-15 is dry. If unsure, wash with dry methanol and dry in a vacuum oven at 60°C for 4 hours.

  • Charging: In a 250 mL round-bottom flask (RBF), dissolve 15.3 g (0.1 mol) of 3-bromopropanoic acid in 18.0 g (0.3 mol) of 1-propanol.

  • Catalyst Addition: Add 1.5 g of Amberlyst-15 beads.

  • Reaction: Attach a reflux condenser. Heat the mixture to gentle reflux (~97°C internal temp) for 6 hours.

    • Optimization: For higher conversion, add cyclohexane (50 mL) and use a Dean-Stark trap to continuously remove water.

  • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of the acid peak.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the resin beads. Wash beads with 10 mL propanol.

  • Purification: Concentrate the filtrate under reduced pressure (Rotovap) to remove cyclohexane and excess propanol.

  • Isolation: Distill the residue under high vacuum (approx. 0.5 - 1.0 mmHg).

    • Note: Propyl 3-bromopropanoate has a high boiling point. Vacuum is mandatory to prevent degradation. Collect the fraction boiling at constant temperature (estimated ~70-75°C at 1 mmHg).

Method B: Homogeneous Catalysis ( -TsOH)

Status: Standard Industrial Baseline

When solid catalysts are unavailable,


-Toluenesulfonic acid is the preferred homogeneous catalyst over sulfuric acid due to its milder oxidative profile and solubility in organic azeotropes.
Mechanistic Pathway

Acid catalysis activates the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

Mechanism Step1 Protonation of Carbonyl (Activation) Step2 Nucleophilic Attack (Propanol adds to Carbonyl) Step1->Step2 + R-OH Step3 Proton Transfer (Tetrahedral Intermediate) Step2->Step3 H+ Shift Step4 Elimination of Water (Formation of Ester) Step3->Step4 - H2O

Figure 2: Acid-catalyzed Fischer esterification mechanism.

Step-by-Step Protocol
  • Setup: Equip a 500 mL RBF with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 30.6 g (0.2 mol) 3-bromopropanoic acid, 24.0 g (0.4 mol) 1-propanol, and 150 mL Toluene.

  • Catalyst: Add 0.38 g (1 mol%)

    
    -TsOH monohydrate.
    
  • Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap. Continue until water evolution ceases (approx. 3-4 hours).

  • Quench: Cool to room temperature.

  • Wash (Critical): Transfer to a separatory funnel. Wash with:

    • 
       Saturated 
      
      
      
      (Caution:
      
      
      evolution). Do not use NaOH; it causes elimination.
    • 
       Brine.
      
  • Drying: Dry organic layer over anhydrous

    
    . Filter.
    
  • Purification: Remove toluene via rotary evaporation. Distill the crude oil under vacuum as described in Method A.

Comparative Data Analysis

The following table summarizes expected outcomes based on standard esterification kinetics of


-bromo acids.
ParameterMethod A (Amberlyst-15)Method B (

-TsOH)
Reaction Time 6 - 8 Hours3 - 5 Hours
Isolated Yield 85 - 92%80 - 88%
Purity (GC) >98%>95%
Workup Complexity Low (Filtration)High (Extraction/Wash)
Green Metric High (Reusable Catalyst)Low (Solvent heavy)
Risk of Elimination Very LowModerate (during basic wash)

Troubleshooting & Critical Process Parameters (CPPs)

Controlling Impurities
  • Symptom: Presence of vinyl protons in NMR (multiplets at

    
     5.8–6.4 ppm).
    
  • Cause: Formation of Propyl Acrylate via elimination.

  • Fix: Reduce distillation pot temperature. Ensure the

    
     wash in Method B is performed cold (
    
    
    
    ) and rapidly.
Water Removal
  • Symptom: Stalled conversion at ~60-70%.

  • Cause: Equilibrium reached; water is not being removed effectively.

  • Fix: In Method A, add 3Å molecular sieves directly to the reaction pot (if not using Dean-Stark). In Method B, insulate the Dean-Stark arm to ensure proper phase separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Tanabe, K.; Hölderich, W. F. Industrial application of solid acid–base catalysts. Applied Catalysis A: General1999 , 181(2), 399–434. Link

  • Harmer, M. A.; Sun, Q. Solid acid catalysis using ion-exchange resins. Applied Catalysis A: General2001 , 221(1-2), 45–62. (Grounding for Amberlyst-15 usage).[1] Link

  • PubChem Compound Summary for CID 68320 (Ethyl 3-bromopropionate - Analogous properties). National Center for Biotechnology Information (2023). Link

  • Lilja, J. et al. Esterification of propanoic acid with ethanol, 1-propanol and 1-butanol over a heterogeneous fiber catalyst. Chemical Engineering Journal2002 , 88(1-3), 81-87. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of propyl 3-bromopropanoate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Enhancing Reaction Yield

Low yields can be a significant challenge in organic synthesis. This section addresses common issues encountered during the synthesis of propyl 3-bromopropanoate and provides actionable solutions.

Issue 1: Low Conversion of Starting Materials

Question: I am observing a low conversion of 3-bromopropanoic acid and/or propanol, resulting in a poor yield of propyl 3-bromopropanoate. What are the likely causes and how can I fix this?

Answer: Low conversion is often a result of an incomplete reaction. Here are the primary factors to consider:

  • Insufficient Catalyst: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1][2][3] An inadequate amount of acid catalyst will result in a slow or stalled reaction.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[1] The recommended molar ratio of acid catalyst to the limiting reagent is typically 1-5 mol%.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, thereby reducing the yield.[1][2][3]

    • Solution:

      • Use anhydrous reagents and solvents.

      • Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[1][3]

      • Using a large excess of one of the reactants (usually the less expensive one, like propanol) can also drive the reaction forward.[1][2]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until no further consumption of the limiting reagent is observed. The reaction is typically refluxed for several hours.[2]

Issue 2: Formation of Side Products

Question: My final product is contaminated with significant amounts of side products. What are these impurities and how can I prevent their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions and how to mitigate them:

  • Dehydration of Propanol: Under strong acidic conditions and high temperatures, propanol can dehydrate to form propene or di-n-propyl ether.

    • Solution: Maintain careful control over the reaction temperature. While reflux is necessary, excessive heating should be avoided.

  • Reaction of Bromide: The bromide on the 3-bromopropanoic acid can potentially react, though this is less common under esterification conditions.

    • Solution: Stick to the recommended reaction conditions and avoid unnecessarily harsh reagents that could displace the bromide.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating and purifying the propyl 3-bromopropanoate from the reaction mixture. What is the best approach?

Answer: Proper workup and purification are crucial for obtaining a high-purity product.

  • Inefficient Extraction: If the product is not efficiently extracted from the aqueous layer during workup, the yield will be lower.

    • Solution:

      • After neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), ensure thorough mixing during the extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

      • Perform multiple extractions (at least 2-3 times) with the organic solvent to maximize the recovery of the product.[4]

  • Emulsion Formation: Emulsions can form during the washing steps, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.

  • Incomplete Removal of Water: Residual water in the organic layer can co-distill with the product or interfere with subsequent reactions.

    • Solution: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.[4]

  • Improper Distillation:

    • Solution: Purify the crude product by vacuum distillation. This allows the product to be distilled at a lower temperature, preventing potential decomposition. The boiling point of propyl 3-bromopropanoate is significantly higher than that of the starting materials, which should allow for good separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to propyl 3-bromopropanoate?

A1: There are two primary methods for synthesizing propyl 3-bromopropanoate:

  • Fischer-Speier Esterification: This involves the reaction of 3-bromopropanoic acid with propanol in the presence of an acid catalyst.[1][2][5] This is a common and straightforward method.

  • Hydrobromination of Propyl Acrylate: This method involves the addition of hydrogen bromide (HBr) to propyl acrylate.[6] This reaction typically proceeds via an anti-Markovnikov addition.

Q2: What is the role of the acid catalyst in the Fischer esterification?

A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][3]

Q3: Can I use other alcohols besides propanol?

A3: Yes, the Fischer esterification is a general method that can be used with a variety of primary and secondary alcohols.[1] For example, using ethanol would produce ethyl 3-bromopropanoate.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • Gas Chromatography (GC): GC can provide quantitative information about the relative amounts of starting materials and product in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton and the appearance of the ester peaks.

Q5: What are the safety precautions I should take when performing this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 3-Bromopropanoic acid is corrosive and toxic. Propanol and the organic solvents used for extraction are flammable. Sulfuric acid is highly corrosive.

III. Optimized Experimental Protocol: Fischer Esterification of 3-Bromopropanoic Acid

This protocol is designed to maximize the yield and purity of propyl 3-bromopropanoate.

Materials and Reagents:
  • 3-Bromopropanoic acid

  • n-Propanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromopropanoic acid and an excess of n-propanol (typically 3-5 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of 3-bromopropanoic acid) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude propyl 3-bromopropanoate by vacuum distillation to obtain the final product.

IV. Data and Visualizations

Table 1: Typical Reaction Parameters and Expected Yields
ParameterRecommended ValueRationaleExpected Yield
Reactant Molar Ratio (Propanol:Acid) 3:1 to 5:1Drives the equilibrium towards the product side.[2]>80%
Catalyst Loading (H₂SO₄) 1-2 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 2-4 hoursAllows the reaction to reach completion.
Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification RCOOH 3-Bromopropanoic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + n-Propanol ROH n-Propanol ROH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water_Loss Loss of Water H2O H₂O Ester Propyl 3-Bromopropanoate Protonated_Ester->Ester - H+

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Propyl 3-Bromopropanoate Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Good_Conversion Good Conversion Check_Conversion->Good_Conversion Incomplete_Reaction Incomplete Reaction Low_Conversion->Incomplete_Reaction Yes Workup_Issues Check for Workup/Purification Losses Good_Conversion->Workup_Issues Yes Catalyst Increase Catalyst Amount Incomplete_Reaction->Catalyst Water Ensure Anhydrous Conditions / Remove Water Incomplete_Reaction->Water Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Time_Temp Extraction Optimize Extraction Procedure Workup_Issues->Extraction Purification Refine Purification Method Workup_Issues->Purification

Caption: A logical workflow for troubleshooting low product yield.

V. References

  • Preparation method of 3-bromopropionate compound. CN111253255A. Google Patents.

  • Process for preparing 3-bromopropionic acid. CN1365963A. Google Patents.

  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester.

  • 3-Bromopropionic acid synthesis. ChemicalBook.

  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure.

  • An In-depth Technical Guide to the Upstream Raw Materials for Propyl 3-Chloropropionate Synthesis. Benchchem.

  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure.

  • Fischer–Speier esterification. Wikipedia.

  • Improved preparation of halopropyl bridged carboxylic ortho esters. ResearchGate.

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • isopropyl 3-bromopropanoate. ChemBK.

  • Fischer Esterification. Organic Chemistry Portal.

  • 3-Bromo-1-propanol 97 627-18-9. Sigma-Aldrich.

  • The esterification reaction of 3 -bromobutanoic acid and 1 -propanol produces. Gauth.

  • Ethyl 3-bromopropionate. Wikipedia.

  • Propyl 3-Chloropropionate: A Versatile Alkylating Agent in Organic Synthesis. Benchchem.

  • ETHYL β-BROMOPROPIONATE. Organic Syntheses Procedure.

  • Isopropyl 3-bromopropanoate. PubChem.

  • How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?. ResearchGate.

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.

  • Process for purification of n-propyl bromide. European Patent Office - EP 2202213 A1.

  • Help with Low Yield Synthesis. r/Chempros - Reddit.

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.

  • Synthesis of a Bromoalkane (n-Bromopropane). YouTube.

  • Synthesis of p-Bromopropylbenzene. YouTube.

  • Method for purifying a bromine compound. Google Patents - EP0913381B1.

  • Propyl 3-Chloropropionate: A Versatile Precursor for Fine Chemical Synthesis. Benchchem.

  • Ethyl 3-Bromopropionate. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Ethyl 3-bromopropionate 98 539-74-2. Sigma-Aldrich.

Sources

Purification techniques for Propyl 3-bromopropanoate via vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Vacuum Distillation & Stabilization Protocols CAS: 35223-80-4 | Molecule:



Technical Abstract & Core Challenge

The Challenge: Propyl 3-bromopropanoate is a thermally sensitive


-bromo ester. The primary failure mode during purification is 

-elimination
, where the molecule releases hydrogen bromide (HBr) to form propyl acrylate .

The Consequence:

  • Purity Loss: The acrylate co-distills or polymerizes.

  • Autocatalytic Degradation: Released HBr catalyzes further elimination, turning the liquid yellow/brown and causing "fuming" in the receiver.

  • Safety Hazard: HBr gas damages vacuum pumps and is toxic.

The Solution: This guide defines a Low-Temperature/High-Vacuum protocol, emphasizing strict pH control prior to heating and the use of radical inhibitors to suppress polymerization of byproducts.

Pre-Distillation Assessment (The "Go/No-Go" Check)

Do not attempt distillation until the crude mixture passes these checks.

ParameterSpecificationWhy it matters
Acidity (pH) Neutral (pH 6-7) Acid traces catalyze the elimination of HBr. If acidic, wash with 5%

.[1]
Solvent Load < 5% Residual Residual solvents (e.g., DCM, Ethanol) cause "bumping" and ruin vacuum stability.
Appearance Clear/Pale Yellow Dark brown/black indicates significant prior decomposition; requires filtration through silica/charcoal before distillation.
Stabilizer Present CRITICAL: Add 0.1% w/w Hydroquinone or BHT to the distillation pot.
Experimental Workflow: The Distillation Logic

The following diagram illustrates the decision logic required to prevent thermal degradation during the process.

DistillationLogic Start Crude Propyl 3-bromopropanoate CheckAcid Check pH (Wet Litmus) Start->CheckAcid Wash Wash: 5% NaHCO3 Dry: MgSO4 CheckAcid->Wash Acidic (Red) AddInhibitor Add 1000ppm Hydroquinone (Radical Inhibitor) CheckAcid->AddInhibitor Neutral Wash->AddInhibitor Setup Setup Vacuum Distillation (Vigreux Column Recommended) AddInhibitor->Setup Vacuum Apply Vacuum (< 15 mmHg) Setup->Vacuum Heat Slow Heating (Oil Bath < 110°C) Vacuum->Heat Collect Collect Main Fraction (Est. 80-90°C @ 12mmHg) Heat->Collect

Figure 1: Critical decision pathway for purification. Note the mandatory neutralization step.

Detailed Protocol: Vacuum Distillation

Equipment:

  • Short-path distillation head or 10cm Vigreux column (to separate acrylate impurities).

  • Manometer (Digital preferred).

  • Oil bath with magnetic stirring.

  • Cold Trap: Dry ice/Acetone (Essential to catch HBr or escaped acrylate).

Step-by-Step:

  • Loading: Charge the boiling flask (max 60% full). Add a magnetic stir bar and 0.1% Hydroquinone (inhibitor).

  • Vacuum Application: Seal the system and lower pressure gradually to 10–15 mmHg .

    • Note: Lower pressure is better. If you can achieve < 5 mmHg, the boiling point will drop further, preserving the product.

  • Heating: Begin heating the oil bath.

    • Target Bath Temp: ~20-30°C higher than expected boiling point.

    • Do not exceed 130°C in the bath, or elimination becomes rapid.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Volatile solvents and Propyl Acrylate (lower BP).

    • Fraction 2 (Product): Collect when vapor temp stabilizes.

      • Est. BP:80–85°C at 12 mmHg (Extrapolated from Ethyl analog [1, 2]).

  • Shutdown: Cool the flask before releasing vacuum to prevent oxidation of hot material.

Troubleshooting Center (FAQ)
Issue 1: The distillate is turning yellow or fuming.

Diagnosis: Thermal Decomposition (HBr Elimination). The product is breaking down into propyl acrylate and HBr gas. The yellow color is likely traces of free bromine or oxidized polymerization products. Corrective Action:

  • Stop immediately. Cool the pot.

  • Check Vacuum: Your pressure is likely too high, forcing you to use excessive heat. Improve vacuum to < 10 mmHg.

  • Re-Neutralize: The crude might still be acidic. Dilute in ether, wash with

    
    , dry, and restart.
    
Issue 2: The boiling point is fluctuating wildy.

Diagnosis: Bumping or Azeotropes. Corrective Action:

  • Stirring: Ensure vigorous magnetic stirring.

  • Capillary Bleed: If using an older setup, a very fine capillary air bleed can stabilize boiling (though a stir bar is preferred under high vacuum).

  • Insulation: Wrap the distillation head in foil/glass wool to prevent refluxing on the walls, which causes temperature probes to read erratically.

Issue 3: NMR shows peaks at 5.8, 6.1, and 6.4 ppm.

Diagnosis: Acrylate Contamination. These are the characteristic vinyl protons of propyl acrylate. Corrective Action:

  • Fractionate: You collected the fore-run too long. The acrylate has a lower boiling point than the bromo-ester.

  • Chemical Purification: If distillation fails to separate them, wash the organic layer with a dilute solution of Bromine (carefully titrated) to brominate the acrylate double bond, making it much heavier (high BP), then re-distill the target bromo-ester [3].

Validation Data

Boiling Point Estimation (Nomograph Logic): Based on homologous series comparison with Ethyl 3-bromopropionate.

Pressure (mmHg)Ethyl Ester BP (°C) [2]Propyl Ester BP (Est. °C)
760 (Atm)~180 (Decomposes)~195 (Decomposes)
50135145–150
15 60–65 75–85
135–4050–55

NMR Quality Control (400 MHz,


): 
  • 
     4.10 (t, 2H): 
    
    
    
    (Propyl group)
  • 
     3.60 (t, 2H): 
    
    
    
    (
    
    
    -position)
  • 
     2.95 (t, 2H): 
    
    
    
    (
    
    
    -position)
  • 
     1.65 (m, 2H):  Propyl middle methylene
    
  • 
     0.95 (t, 3H):  Methyl terminal
    
References
  • Organic Syntheses. (1928).

    
    -Bromopropionic Acid.[2] Org. Synth. 8, 38. Link
    
  • ChemicalBook. (2023). Ethyl 3-bromopropionate Properties & Data. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2024). Propyl 3-bromobutanoate (Analogous Structure Data). National Library of Medicine. Link

Sources

Technical Support Center: Propyl 3-Bromopropanoate Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-3BP-001 Subject: Preventing Hydrolysis and Degradation during Long-term Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided

Executive Summary

Propyl 3-bromopropanoate (CAS: 35223-80-4) is a bifunctional intermediate containing an ester linkage and a primary alkyl bromide. While valuable for synthetic applications, it suffers from a critical stability flaw: Autocatalytic Acid Hydrolysis .

If stored improperly, trace moisture initiates hydrolysis, releasing 3-bromopropanoic acid. This acid byproduct lowers the pH of the matrix, exponentially accelerating further hydrolysis. Additionally, the alkyl bromide moiety can undergo slow elimination to release HBr, a strong acid that aggressively catalyzes the ester cleavage.

This guide provides a self-validating storage protocol to break this cycle and ensure reagent integrity.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the "Cycle of Destruction." Unlike simple esters, halogenated esters have two potential acid sources.

The Autocatalytic Loop
  • Initiation: Trace atmospheric moisture attacks the ester bond.

  • Acid Release: The reaction yields Propanol and 3-Bromopropanoic Acid .

  • Acceleration: The carboxylic acid protonates the remaining ester carbonyls, making them more susceptible to water attack.

  • Secondary Failure (HBr): In advanced degradation, the 3-bromopropanoic acid may eliminate HBr, which is a far stronger catalyst than the organic acid, leading to rapid, runaway decomposition.

HydrolysisCycle Ester Propyl 3-bromopropanoate Intermediate Tetrahedral Intermediate Ester->Intermediate Water Trace Moisture (H2O) Water->Intermediate Nucleophilic Attack Products 3-Bromopropanoic Acid + Propanol Intermediate->Products Collapse Products->Ester Autocatalysis (Weak) HBr Hydrobromic Acid (HBr) (Secondary Degradation) Products->HBr Elimination HBr->Ester Aggressive Catalysis

Figure 1: The autocatalytic degradation cycle. Note the red feedback loops where reaction products accelerate the decomposition of the remaining stock.

Module 2: Storage Protocol (The "Zero-Water" Standard)

The only way to stabilize this compound is to remove the catalyst (Acid) and the reagent (Water).

Desiccant Selection: 3A vs. 4A Molecular Sieves

Recommendation: Use Type 3A Molecular Sieves .[1][2]

  • Why 3A? Type 3A sieves have a pore size of ~3 Ångstroms.[1] They adsorb water (2.7 Å) but exclude the ester and alcohol molecules.

  • Why not 4A? Type 4A sieves are slightly basic and can adsorb larger molecules. In some cases, basic sites on 4A sieves can actually catalyze the dehydrohalogenation (elimination) of the alkyl bromide to an acrylate, creating impurities [1, 5].

The "Double-Barrier" Packaging System

Do not rely on the original shipping bottle once opened.

LayerMaterialFunction
Primary Amber Glass VialBlocks UV light (prevents radical C-Br cleavage).
Seal Teflon (PTFE) lined capPrevents leaching of plasticizers; chemical resistance.
Atmosphere Argon (preferred) or N2Heavier-than-air Argon forms a "blanket" over the liquid.
Secondary Desiccator / Mylar BagPhysical barrier against ambient humidity.
Temp Refrigerator (2°C - 8°C)Slows kinetic rate of hydrolysis significantly.
Step-by-Step Storage Procedure
  • Inspect: Check the liquid. It should be clear and colorless/pale yellow. If cloudy, see Module 3.

  • Dry: Add activated 3A molecular sieves (10% w/w) directly to the bottle if storing for >1 month.

  • Purge: Flush the headspace with dry Argon for 30-60 seconds.

  • Seal: Tightly cap and wrap the neck with Parafilm.

  • Store: Place in a secondary container (Ziploc with desiccant packet) in the fridge.

Module 3: Troubleshooting & Recovery

User Question: "My bottle of Propyl 3-bromopropanoate has a sharp, vinegar-like smell and the liquid is slightly cloudy. Is it usable?"

Diagnosis: The "vinegar" smell is 3-bromopropanoic acid. Cloudiness indicates the acid (which is a solid at room temperature, mp ~60°C) is precipitating out of the ester. The material is degrading.[3]

Decision Tree: Can I save it?

RecoveryTree Start Assess Material Smell Acrid/Acidic Smell? Start->Smell Color Dark Brown/Black? Smell->Color Yes Use Ready for Use Smell->Use No Discard DISCARD (Polymerization/HBr likely) Color->Discard Yes Wash Rescue Protocol: Cold NaHCO3 Wash Color->Wash No (Pale Yellow) Distill Vacuum Distillation Wash->Distill Distill->Use

Figure 2: Workflow for assessing and recovering degraded reagent.

Rescue Protocol (The "Cold Wash")

If the degradation is minor (<10%), you can remove the acid catalyst to stop the cycle.

  • Dilute: Dissolve the ester in diethyl ether or ethyl acetate.

  • Neutralize (CRITICAL): Wash with ice-cold saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Note: Do this quickly. Prolonged contact with base will hydrolyze the ester. Cold temp minimizes this risk.

  • Dry: Separate organic layer, dry over Magnesium Sulfate (

    
    ).
    
  • Filter & Concentrate: Remove solvent under reduced pressure.

  • Redistill (Optional): If high purity is required, vacuum distill the residue.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this in a freezer (-20°C) instead of a fridge? A: Yes, but with a caveat. Freezing slows hydrolysis dramatically. However, the compound may freeze solid (melting points of propyl esters are low, but variable). Repeated freeze-thaw cycles can introduce moisture via condensation if the bottle is opened before reaching room temperature. Rule: If storing at -20°C, allow the bottle to warm to RT inside a desiccator before opening.

Q: Why not use Potassium Carbonate (


) to keep it dry and basic? 
A: Do not do this.  While bases neutralize the acid, they also catalyze the hydrolysis (saponification) and can trigger the elimination of HBr to form acrylates [4]. Neutral/Acidic drying agents (MgSO4, Na2SO4, 3A Sieves) are safe; bases are not.

Q: Is the "smoke" I see when opening the bottle normal? A: No. Visible "smoke" is usually HBr gas reacting with moist air. This indicates severe degradation. The material is likely compromised and hazardous. Dispose of it as halogenated organic waste [2, 3].

References

  • Red River Team. (2024).[1] 3A Molecular Sieve: Complete Guide for Industrial Drying & Separation. Red River. Link

  • ChemicalBook. (n.d.). 3-Bromopropionic acid - MSDS and Stability. ChemicalBook. Link

  • MilliporeSigma. (2025).[4] Safety Data Sheet: 3-Bromopropionic acid. Sigma-Aldrich. Link

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[5] Chemistry Steps. Link

  • Reddit ChemPros. (2022).[6] 3A sieves are almost always the best choice for drying solvents.[6] Reddit. Link

Sources

Troubleshooting low reactivity of Propyl 3-bromopropanoate with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting low conversion and side-reactions in nucleophilic substitution of Propyl 3-bromopropanoate. Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Reactivity Profile

You are likely encountering difficulties because Propyl 3-bromopropanoate presents a classic "bifurcated reactivity" challenge. While the terminal bromide appears to be a simple primary electrophile suitable for


 reactions, the molecule contains a "trap": the protons at the C2 position (alpha to the carbonyl) are acidic (

).

This structural feature creates a competition between the desired substitution (


) and an elimination pathway (

) that generates propyl acrylate .
The "Acrylate Trap"

If your nucleophile is even moderately basic, or if the temperature is too high, the reagent will act as a base rather than a nucleophile. It abstracts a proton from C2, expelling the bromide to form the conjugated


-unsaturated ester.

Key Diagnostic:

  • Desired Outcome: Substitution Product (

    
    )
    
  • Common Failure Mode: Propyl Acrylate (

    
    ) + Hydrobromide salt.
    

Diagnostic Workflow

Before altering your protocol, determine exactly how the reaction is failing using this decision matrix.

TroubleshootingFlow node_start START: Analyze Crude Mixture (LCMS / 1H NMR) node_sm Major Peak: Starting Material (Low Conversion) node_start->node_sm Reaction Stalled node_acrylate Major Peak: Propyl Acrylate (Elimination Product) node_start->node_acrylate Wrong Product node_hydrolysis Major Peak: 3-bromopropionic acid (Ester Hydrolysis) node_start->node_hydrolysis Ester Cleavage node_solv Action: Switch to Polar Aprotic Solvent (DMF, DMSO) node_sm->node_solv node_temp Action: Reduce Temperature (0°C -> RT) node_acrylate->node_temp node_dry Action: Use Anhydrous Solvents (Molecular Sieves) node_hydrolysis->node_dry node_fink Action: Apply Finkelstein Activation (Add NaI) node_solv->node_fink If still slow node_base Action: Lower Nucleophile Basicity (pKa < 10) node_temp->node_base If elimination persists

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Issue 1: "The Reaction is Dead" (Kinetics & Solvation)

Symptom: High recovery of starting material. Root Cause: The nucleophile is solvated (caged) or the C-Br bond is not sufficiently polarized.

Solution A: Solvent Optimization

For


 reactions, the solvent dictates the energy of the nucleophile. Protic solvents (alcohols, water) form hydrogen bonds with anionic nucleophiles, effectively "caging" them and reducing reactivity by orders of magnitude [1].

Data Table: Solvent Selection Guide

Solvent ClassExamplesEffect on NucleophileRecommendation
Polar Protic MeOH, EtOH, WaterDeactivating. Solvates anions via H-bonding.[1]AVOID (unless solvolysis is desired).
Non-Polar Toluene, HexaneInsoluble. Charged nucleophiles won't dissolve.[2]AVOID (requires Phase Transfer Catalyst).
Polar Aprotic DMF, DMSO, MeCN Activating. Solvates cations, leaves anions "naked".[2]HIGHLY RECOMMENDED.
Solution B: The Finkelstein Protocol (In-Situ Activation)

If switching to DMF/DMSO is insufficient, you must improve the leaving group ability. Bromide is a good leaving group, but Iodide is superior. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the alkyl bromide to a highly reactive alkyl iodide in situ [2].

Protocol: Finkelstein-Assisted Substitution

  • Preparation: Dissolve Propyl 3-bromopropanoate (1.0 eq) in anhydrous Acetone or Butanone (MEK) (0.2 M concentration).

  • Activation: Add Sodium Iodide (NaI) (1.1 eq).

    • Observation: A white precipitate (NaBr) will form. This precipitation drives the equilibrium forward (Le Chatelier's principle) [3].

  • Nucleophile Addition: Once the conversion to the iodide is confirmed (check TLC/LCMS), add your nucleophile.

    • Note: If your nucleophile is insoluble in acetone, perform the Finkelstein step first, filter off the NaBr, concentrate, and redissolve the crude alkyl iodide in DMF for the substitution step.

Issue 2: "I'm Making Acrylates" (Elimination)

Symptom: Appearance of olefinic protons in NMR (approx. 5.8–6.4 ppm) and loss of the nucleophile's mass. Root Cause: The nucleophile is acting as a base.[3][4] The


-hydrogens are activated by the carbonyl group, making them susceptible to 

elimination.
Mechanism of Failure

The reaction follows the Zaitsev rule equivalents for carbonyls. The transition state for elimination is stabilized by conjugation with the ester.



Solution: Modulating Basicity

You must select a nucleophile that is high on the Nucleophilicity scale but low on the Basicity scale.

Comparative Reactivity Table

NucleophileBasicity (pK_a of conjugate acid)Risk of EliminationSuitability
Alkoxide (

)
High (~16)Severe Unsuitable. Will cause transesterification and elimination.
Amine (

)
Moderate (~10)Moderate Use low temp (0°C). Avoid bulky amines.
Azide (

)
Low (4.7)Negligible Ideal. Soft nucleophile.
Thiolate (

)
Low (~10)Low Excellent. Soft nucleophile, high orbital overlap.

Protocol: Suppressing Elimination

  • Temperature: Run the reaction at 0°C initially. Elimination has a higher activation energy than substitution; cooling favors the kinetic product (

    
    ) [4].
    
  • Buffering: If using an amine nucleophile, add a non-nucleophilic base (like DIPEA) only if necessary to scavenge the HBr formed, but add it slowly. Alternatively, use a 2-phase system (DCM/Water) with a mild inorganic base (

    
    ) to keep the organic phase non-basic.
    

References

  • LibreTexts Chemistry. (2024). Solvent Effects on SN2 Reactions.[1][2][3][4][5][6][7][8][9][Link]

  • Wikipedia. (n.d.). Finkelstein reaction.[2][7][10][11][12][Link]

  • Byju's. (n.d.). Finkelstein Reaction Mechanism and Conditions.[2][7][10][11][12][Link]

  • Master Organic Chemistry. (2012). Elimination (E2) vs Substitution (SN2).[3][4][Link]

Sources

Optimizing temperature for Propyl 3-bromopropanoate substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for Nucleophilic Substitution of Propyl 3-bromopropanoate

Ticket ID: #RXN-OPT-3B-PRO Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Concept: The Kinetic "Goldilocks Zone"

Welcome to the technical support center. If you are working with Propyl 3-bromopropanoate (CAS: 35223-75-5) , you are likely attempting a nucleophilic substitution (


) to introduce a functional group (amine, azide, or thiol) at the 

-position.

The Critical Challenge: This substrate is a


-bromo ester . It possesses a "split personality" driven entirely by temperature:
  • The Desired Path (

    
    ):  Displacement of the bromide.
    
  • The Fatal Path (E2 Elimination): Loss of HBr to form Propyl Acrylate .

Propyl acrylate is a Michael acceptor. If formed, it not only reduces yield but can irreversibly react with your nucleophile (especially amines), creating complex oligomeric impurities. Temperature is the primary switch that controls this competition.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by thermal energy. Note how higher temperatures activate the elimination pathway due to its higher activation energy (


).

ReactionPathways Start Propyl 3-bromopropanoate (Substrate) SubProduct Substitution Product (Target) Start->SubProduct  SN2 Pathway  (Low T: 25-50°C)  (Polar Aprotic Solvent) ElimProduct Propyl Acrylate (Side Product) Start->ElimProduct  E2 Pathway  (High T: >70°C)  (Strong Base) Nu Nucleophile (Nu-) MichaelAdduct Michael Adduct (Polymer/Impurity) ElimProduct->MichaelAdduct  Reaction with  Excess Nu-

Figure 1: Divergent reaction pathways for


-bromo esters.[1] High thermal energy favors the formation of Propyl Acrylate (Red), which triggers secondary side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction conversion is stuck at ~60%, and I see a new set of alkene peaks in the NMR (5.8–6.4 ppm). Should I increase the temperature?

Answer: ABSOLUTELY NOT. The alkene peaks indicate you have formed Propyl Acrylate via elimination.

  • Diagnosis: You have likely exceeded the "ceiling temperature" for this substrate (typically 60-70°C) or are using a base that is too strong/hindered.

  • Mechanism: Elimination reactions (E2) generally have a higher pre-exponential factor and activation energy than

    
     reactions. Increasing heat accelerates elimination faster than substitution [1].
    
  • Solution:

    • Lower Temperature: Drop reaction temperature to 40°C.

    • Change Solvent: Switch to a more polar aprotic solvent (e.g., DMSO or DMF) to accelerate the

      
       rate without adding heat.
      
    • Base Check: If using TEA or DIPEA, switch to a milder inorganic base like

      
       or 
      
      
      
      .
Q2: I am using an amine nucleophile. Why is my product yield decreasing as I heat the reaction to speed it up?

Answer: You are triggering a Michael Addition cascade . If you heat the reaction, you generate Propyl Acrylate (see Q1). Your amine nucleophile will then attack the acrylate in a conjugate addition (Michael reaction), forming a "double-alkylated" impurity that is often inseparable from your product.

  • Rule of Thumb: For amine nucleophiles, never exceed 50°C . If kinetics are slow, increase concentration (Molarity), not Temperature.

Q3: What is the optimal solvent/temperature combination?

Answer: We recommend a "Low-and-Slow" approach using high-dielectric solvents.

SolventRecommended T

Rate
Elimination RiskNotes
Acetonitrile 50°C - RefluxModerateLowEasiest workup (volatile).
DMF 25°C - 40°CFastModerateHard to remove; accelerates both pathways, but

dominates at low T.
Acetone Reflux (56°C)SlowVery LowGood for Finkelstein conditions (adding NaI).
Ethanol 60°CSlowHighProtic solvents solvate the nucleophile, slowing

and favoring E2/Solvolysis [2].

Standard Operating Procedure (SOP)

Protocol: Optimized Substitution of Propyl 3-bromopropanoate Target Scale: 10 mmol

  • Preparation:

    • Dissolve Propyl 3-bromopropanoate (1.0 eq) in Acetonitrile (0.5 M concentration).

    • Optional Catalyst: Add Sodium Iodide (NaI) (0.1 eq). This generates the in-situ alkyl iodide (Finkelstein reaction), which is a better leaving group, allowing the reaction to proceed at lower temperatures [3].

  • Nucleophile Addition:

    • Add Base (

      
      , 1.5 eq) followed by the Nucleophile  (1.1 eq).
      
    • Note: If the nucleophile is a liquid amine, add it dropwise at 0°C to control exotherm.

  • Thermal Phase:

    • Heat the mixture to 45°C .

    • Monitor: Check TLC or LC-MS at 2 hours.

    • Decision Gate:

      • If <10% conversion: Increase T to 55°C.

      • If Acrylate detected: Cool to 25°C and add more NaI.

  • Workup:

    • Filter off solids.

    • Concentrate acetonitrile.

    • Partition between EtOAc and Water (Keep pH neutral to prevent ester hydrolysis).

Logic Tree for Optimization

Use this flow to diagnose yield issues during your campaign.

OptimizationLogic Issue Issue: Low Yield / Impurities CheckAcrylate Is Propyl Acrylate present? (NMR/LCMS) Issue->CheckAcrylate ActionHighT Cause: Temp too high Action: Reduce T by 10°C CheckAcrylate->ActionHighT Yes ActionBase Cause: Base too strong Action: Switch to K2CO3 CheckAcrylate->ActionBase Yes (and T is low) CheckSolvent Is Solvent Protic? (EtOH/MeOH/Water) CheckAcrylate->CheckSolvent No (Reaction Slow) ActionSolvent Cause: Nucleophile Solvation Action: Switch to DMF/MeCN CheckSolvent->ActionSolvent Yes ActionCat Action: Add 10 mol% NaI (Finkelstein Catalyst) CheckSolvent->ActionCat No

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Alkyl bromide synthesis and substitution acceleration. Retrieved from [Link]

Sources

Scale-up challenges for Propyl 3-bromopropanoate production

Author: BenchChem Technical Support Team. Date: March 2026

Process Development Support Center: Propyl 3-Bromopropanoate Scale-Up Guide

Case ID: #P3BP-SC-001 Topic: Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Scaling up the production of Propyl 3-bromopropanoate (CAS: 35223-80-4) presents a specific dichotomy of challenges: thermodynamic limitations during synthesis and kinetic instability during purification.[1] While the Fischer esterification is chemically straightforward, the


-position of the bromine atom introduces a critical sensitivity to heat and base, leading to the elimination of HBr and the formation of propyl acrylate .

This guide addresses the three most common failure modes in scale-up:

  • Stalled Conversion: Failure to shift the equilibrium due to inefficient water removal.

  • Thermal Degradation: Formation of acrylate impurities during distillation.

  • Corrosion: Equipment damage due to HBr generation.

Module 1: Reaction Kinetics & Equilibrium Control

Q: My reaction stalls at ~65% conversion despite refluxing for 24 hours. Adding more catalyst doesn't help. Why?

A: You are fighting thermodynamics, not kinetics. Fischer esterification is an equilibrium process with an equilibrium constant (


) typically near 4.[1] Once you reach equilibrium, the rate of the reverse reaction (hydrolysis) equals the forward reaction. Adding more catalyst only speeds up the approach to the same 65% ceiling.

To break this ceiling at scale (>1 kg), you must remove one product (water) or use a vast excess of one reagent.[1]

The Solution: Azeotropic Water Removal For propyl esters, simple reflux is insufficient because the boiling point of n-propanol (97°C) and water (100°C) are too close for simple fractional distillation without losing reagent.[1]

  • Method: Use a Dean-Stark trap with an entrainer.

  • Solvent Choice: Toluene or Cyclohexane . Toluene forms a binary azeotrope with water (BP 85°C) and a ternary azeotrope with water/propanol.[1] It separates cleanly in the trap.

  • Protocol Adjustment: Use 1.2 - 1.5 equivalents of n-propanol. The entrainer allows you to reflux at a controlled temperature (~110°C) while continuously removing water.[1]

Visualizing the Process Flow:

ReactionFlow Reagents Reagents: 3-Bromopropanoic Acid n-Propanol p-TSA (Cat.) Reactor Reactor (Reflux) Temp: 110°C Solvent: Toluene Reagents->Reactor Charge DeanStark Dean-Stark Trap (Phase Separation) Reactor->DeanStark Azeotrope Vapor Product Crude Ester (>95% Conversion) Reactor->Product Workup Water Water Layer (Removed) DeanStark->Water Lower Phase SolventReturn Dry Solvent (Recycled) DeanStark->SolventReturn Upper Phase SolventReturn->Reactor Return

Figure 1: Azeotropic distillation loop using a Dean-Stark apparatus to drive equilibrium.

Module 2: Thermal Instability & Impurity Control

Q: I see a new impurity peak (MW 114) appearing during vacuum distillation. The pot residue turns dark/tarry. What is happening?

A: You are observing the


-elimination of HBr . This is the most critical risk for this specific molecule.

3-halo esters are thermally unstable.[1] Under heat, and especially in the presence of trace acid (which acts as a catalyst for the elimination), the molecule eliminates hydrogen bromide to form the


-unsaturated ester: Propyl Acrylate .

Mechanism of Failure:


[1]

The generated HBr is autocatalytic—it catalyzes further elimination and can induce polymerization of the resulting acrylate (the "tar" you see).

The Solution: Strict pH Control and Vacuum

  • Neutralization is Mandatory: You cannot distill the crude reaction mixture directly. You must wash the organic layer with saturated

    
     until the pH of the aqueous layer is 7-8. Any residual p-TSA or HBr will trigger massive degradation in the still pot.[1]
    
  • High Vacuum, Low Temp: Do not exceed a pot temperature of 100°C.

    • Target: Distill at <5 mmHg to keep the boiling point below 80°C.

Visualizing the Degradation Pathway:

Degradation Start Propyl 3-bromopropanoate Heat Heat (>100°C) or Acid Residue Start->Heat Transition Transition State (E1/E2 Elimination) Heat->Transition Acrylate Impurity: Propyl Acrylate Transition->Acrylate HBr Byproduct: HBr Gas Transition->HBr Polymer Black Tar (Poly-acrylate) Acrylate->Polymer Radical Polymerization HBr->Heat Autocatalysis

Figure 2: Thermal degradation pathway showing the autocatalytic elimination of HBr.[1]

Module 3: Scale-Up Protocol (1kg Scale)

Objective: Produce ~1 kg of Propyl 3-bromopropanoate with >98% purity.

Safety Warning: 3-bromopropanoic acid is a skin irritant and corrosive.[2][3] HBr gas may be evolved. Work in a fume hood.

Step-by-Step Methodology
  • Reactor Setup:

    • 5L Glass-lined or borosilicate reactor (Stainless Steel 316 is acceptable for short contact, but glass is preferred to avoid iron contamination).[1]

    • Overhead stirrer (Teflon impeller).[1]

    • Dean-Stark trap topped with a reflux condenser.

  • Charging:

    • 3-Bromopropanoic acid: 1000 g (6.54 mol)[1]

    • n-Propanol: 590 g (9.8 mol, 1.5 equiv)[1]

    • Toluene: 1200 mL (Solvent/Entrainer)

    • p-Toluenesulfonic acid (p-TSA): 12 g (1.2 wt% loading)[1]

  • Reaction (Reflux):

    • Heat jacket to ~120°C to achieve a vigorous reflux (internal temp ~105-110°C).

    • Monitor water collection in the Dean-Stark trap.[1] Theoretical water yield is ~118 mL.

    • Endpoint: When water collection ceases (approx 6-8 hours) and TLC/GC shows <2% starting acid.[1]

  • Workup (Critical for Stability):

    • Cool reactor to 25°C.

    • Wash 1: Add 1L water. Stir 15 min. Separate phases.

    • Wash 2 (Neutralization): Add 1L Saturated Sodium Bicarbonate (

      
      ). Stir gently (CO2 evolution!).
      
    • Check Point: Measure pH of the aqueous layer. It must be >7. If not, repeat Wash 2.

    • Wash 3: Add 1L Brine. Separate.

    • Dry organic layer over

      
       or via vacuum stripping of solvent.
      
  • Purification (Distillation):

    • Strip Toluene/excess Propanol at 40-50°C under reduced pressure (50 mmHg).

    • High Vacuum Distillation: Switch to high vacuum (<5 mmHg).

    • Collect the product fraction.

    • Estimated BP: ~80-85°C at 5 mmHg (Extrapolated from Ethyl ester data [1]).[1]

Troubleshooting & Data Center

Physical Properties Table
PropertyValue (Approx.)Note
Molecular Weight 195.05 g/mol
Density ~1.35 - 1.40 g/mLEstimated based on Ethyl analog (1.41 g/mL) [1]
Boiling Point ~80-85°C @ 5 mmHgKeep pot temp <110°C to prevent degradation
Appearance Clear, colorless liquidYellowing indicates acrylate formation
Solubility Immiscible in waterSoluble in alcohols, toluene, DCM
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete water removalCheck Dean-Stark seal; increase boil-up rate; ensure toluene volume is sufficient.[1]
Dark Pot Residue Thermal degradationReduce pot temperature; ensure vacuum is <5 mmHg; verify neutralization step was effective.
"Vinegar" Smell HydrolysisProduct was stored wet or with acid traces. Dry thoroughly over molecular sieves.
Corrosion on Flanges HBr off-gassingReplace SS304 with PTFE gaskets; ensure N2 sweep on reactor headspace.[1]

References

  • Sigma-Aldrich. Ethyl 3-bromopropionate Safety Data Sheet & Properties.[4] (Analogous compound data used for extrapolation).[1] Link

  • PubChem. 3-Bromopropionic acid Compound Summary. National Library of Medicine. Link[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Org. Synth. Acid-Catalyzed Esterification Procedures. (Standard operating procedures for azeotropic distillation). Link

Sources

Technical Support Center: Troubleshooting Phase Transfer Catalysis with Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the biphasic alkylation of sensitive substrates. Propyl 3-bromopropanoate is a highly versatile but notoriously fragile alkylating agent. Its dual reactivity—featuring both a primary alkyl bromide and a base-labile propyl ester—makes it highly susceptible to side reactions during Phase Transfer Catalysis (PTC).

This guide provides field-proven, self-validating methodologies to resolve low conversions, ester hydrolysis, and emulsion formation.

Mechanistic Pathway Diagram

PTC_Mechanism cluster_0 Phase Transfer Catalysis Cycle & Competing Pathways Nu_aq Aqueous/Solid Phase Nucleophile (Nu⁻) & Base Cat_Interface Interfacial Ion Exchange [Q⁺Nu⁻] Active Catalyst Nu_aq->Cat_Interface Catalyst Binding Substrate Organic Phase Propyl 3-bromopropanoate Cat_Interface->Substrate Phase Transfer Target Target Product Propyl 3-(Nu)-propanoate Substrate->Target Desired S_N2 Hydrolysis Side Reaction 1 Saponification (Ester Hydrolysis) Substrate->Hydrolysis Excess OH⁻ Attack Elimination Side Reaction 2 Elimination (Propyl Acrylate) Substrate->Elimination Base-catalyzed E2

PTC cycle of Propyl 3-bromopropanoate highlighting desired substitution vs. side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my Propyl 3-bromopropanoate degrading into side products instead of yielding the target alkylated compound? Expert Insight & Causality: Propyl 3-bromopropanoate contains two highly base-sensitive functional groups. In standard liquid-liquid PTC (LL-PTC), concentrated aqueous NaOH is often utilized. The phase-transfer agent transports the hydroxide ion (


) into the organic phase. Stripped of its aqueous hydration sphere, this "naked" hydroxide becomes exceptionally aggressive [1]. It rapidly attacks the ester carbonyl, leading to alkaline hydrolysis (saponification) [2], or abstracts the acidic 

-proton adjacent to the ester, triggering an E2 elimination to form propyl acrylate. Self-Validating Solution: Transition from an LL-PTC to a Solid-Liquid PTC (SL-PTC) system using milder, solid bases like

or

. By eliminating the bulk aqueous phase, you suppress the transfer of highly hydrated

ions, effectively shutting down the hydrolysis pathway [3]. You can validate this by monitoring the reaction via GC-MS; the absence of a peak corresponding to 3-bromopropanoic acid confirms the suppression of saponification.

Q2: The reaction is proceeding too slowly when using Tetrabutylammonium bromide (TBAB). How do I optimize the catalyst? Expert Insight & Causality: The efficiency of a phase-transfer agent in transporting the reactant anion from the aqueous phase to the organic phase is governed by its lipophilicity [4]. While TBAB is a standard choice, its moderate lipophilicity can be insufficient for highly hydrated nucleophiles. Furthermore, as the reaction progresses, the displaced bromide ions from the propyl 3-bromopropanoate accumulate. Because bromide forms tight ion pairs with the


 cation, it can outcompete your target nucleophile for the catalyst, leading to "catalyst poisoning" [1].
Self-Validating Solution:  Upgrade to a more lipophilic catalyst with a non-nucleophilic, highly hydrophilic counterion, such as Tetraoctylammonium hydrogen sulfate (

) or Aliquat 336. The hydrogen sulfate counterion readily partitions back into the aqueous/solid phase, preventing catalyst poisoning[4]. To self-validate, measure the reaction kinetics by taking aliquots at 30-minute intervals; a linear conversion rate (rather than an asymptotic plateau) confirms that catalyst poisoning has been resolved. Increased agitation can also enhance the interfacial contact area, further accelerating the intrinsic transfer rate [5].

Q3: How do I resolve persistent emulsions during the workup of my biphasic reaction? Expert Insight & Causality: Quaternary ammonium salts act as cationic surfactants. They lower the interfacial tension between the aqueous and organic phases, stabilizing micro-droplets and causing intractable emulsions during extraction [6]. Self-Validating Solution: Dilute the organic phase with a non-polar solvent (e.g., heptane or hexane) to decrease the solubility of the catalyst, forcing it to precipitate. Alternatively, wash the organic layer with a concentrated brine solution. The high ionic strength of brine disrupts the electrostatic stabilization of the emulsion. The validation is immediate: a sharp, distinct phase boundary will form within 60 seconds of settling.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between PTC conditions and the reaction profile of Propyl 3-bromopropanoate during a standard N-alkylation.

Catalyst SystemBase SystemNucleophile Transfer EfficiencyEster Hydrolysis (%)Elimination (%)Target Yield (%)
TBAB (10 mol%)50% NaOH (aq)Moderate45%20%< 30%
TEBAC (10 mol%)50% NaOH (aq)Low (Too hydrophilic)55%15%< 20%
Aliquat 336 (5 mol%)

(solid)
High< 5%< 5%82%

(5 mol%)

(solid)
Very High< 2%< 2%94%

Note: Data reflects optimized parameters where the suppression of aqueous base directly correlates with minimized ester hydrolysis.

Experimental Protocol: Optimized Solid-Liquid PTC Alkylation

This self-validating protocol utilizes Solid-Liquid PTC to maximize the yield of Propyl 3-bromopropanoate alkylation while preventing ester degradation.

Step 1: System Preparation & Dehydration

  • Action: In an oven-dried 100 mL round-bottom flask, combine the nucleophile (1.0 equiv), finely milled anhydrous

    
     (1.5 equiv), and Tetraoctylammonium hydrogen sulfate (
    
    
    
    ) (0.05 equiv) in 20 mL of anhydrous Toluene.
  • Causality: Milling the base increases the solid-liquid interfacial surface area, which is critical for anion transfer [5]. Toluene is chosen over dichloromethane to allow for higher reaction temperatures if needed, while its non-polar nature prevents the dissolution of the inorganic base, strictly enforcing the SL-PTC mechanism.

Step 2: Catalyst Activation

  • Action: Stir the suspension vigorously (≥ 800 rpm) at 40 °C for 30 minutes prior to substrate addition.

  • Causality: This pre-incubation allows the

    
     catalyst to undergo interfacial ion exchange with the nucleophile, generating the active lipophilic 
    
    
    
    ion pair before the sensitive electrophile is introduced.

Step 3: Substrate Addition & Reaction

  • Action: Add Propyl 3-bromopropanoate (1.1 equiv) dropwise over 10 minutes. Maintain stirring at 40 °C.

  • Validation Check: After 2 hours, analyze an aliquot via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot and the absence of baseline streaking (which would indicate carboxylic acid formation from hydrolysis) confirms the reaction is proceeding cleanly.

Step 4: Emulsion-Free Workup

  • Action: Cool the mixture to room temperature. Add 20 mL of Hexane to precipitate the spent catalyst. Filter the entire mixture through a pad of Celite to remove the solid salts and precipitated catalyst.

  • Causality: Filtering the salts directly avoids the introduction of water, completely bypassing the emulsion issues typically caused by liquid-liquid extractions of surfactant-rich mixtures.

References
  • Phase transfer catalysis (PTC) - OperaChem -[Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids - MDPI -[Link]

  • Phase-Transfer Catalysis (PTC) - Princeton University - [Link]

  • Phase Transfer Catalysis - Dalal Institute -[Link]

  • Hydrolysis of Esters - Chemguide - [Link]

Sources

Validation & Comparative

GC-MS Purity Determination of Propyl 3-Bromopropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

Propyl 3-bromopropanoate (C₆H₁₁BrO₂, MW: 195.05 g/mol ) is a reactive alkyl halide ester frequently utilized as an alkylating agent and intermediate in pharmaceutical synthesis[1]. Because it contains a reactive carbon-halogen bond, it is classified as a Potential Genotoxic Impurity (PGI). Regulatory agencies require PGIs to be controlled at trace levels, often governed by the strict Threshold of Toxicological Concern (TTC)[2]. Consequently, determining the purity of propyl 3-bromopropanoate—and quantifying its residual presence in downstream Active Pharmaceutical Ingredients (APIs)—requires highly sensitive, specific, and robust analytical methodologies[3].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technique relies heavily on the physicochemical properties of the analyte. Propyl 3-bromopropanoate is volatile and lacks a strong conjugated π-system, rendering traditional UV-based detection suboptimal.

Causality Insight: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this class of compounds. The mass spectrometer, when operated in Selected Ion Monitoring (SIM) mode, provides unparalleled specificity by targeting the exact mass-to-charge (m/z) ratios of the analyte's fragments. Furthermore, the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates a distinct doublet signature in the mass spectrum, virtually eliminating false positives from co-eluting non-halogenated matrix interferences[3].

Table 1: Comparison of Analytical Methods for Propyl 3-Bromopropanoate
Analytical MethodSensitivity (LOD)SpecificityKey AdvantagesPrimary Limitations
GC-MS (SIM) < 0.05 ppm Very High Ideal for volatile alkyl halides; leverages characteristic ⁷⁹Br/⁸¹Br isotope patterns[2].Requires volatile analytes; column degradation over time.
GC-FID ~ 5-10 ppmModerateGood for bulk purity and general volatile impurities.Lacks structural confirmation; insufficient for trace PGI analysis.
HPLC-UV > 50 ppmLowStandard instrumentation in most pharma labs.Poor UV absorbance of the ester/halide; requires derivatization.
qNMR ~ 1000 ppmVery HighAbsolute quantification without reference standards.Extremely low sensitivity; high instrument cost.

Experimental Protocol: GC-MS Method (A Self-Validating System)

To ensure analytical integrity, this protocol incorporates an internal standard (IS) and continuous system suitability testing (SST) in strict alignment with ICH Q2(R2) guidelines[4].

Reagents and Sample Preparation
  • Rationale: Alkyl halides can degrade in protic solvents or at high temperatures. Aprotic, volatile solvents like dichloromethane (DCM) are preferred to maintain analyte stability and ensure rapid, clean vaporization in the GC inlet.

  • Diluent: HPLC-grade Dichloromethane (DCM).

  • Internal Standard (IS): Fluorobenzene (10 µg/mL in DCM). Why Fluorobenzene? It elutes distinctly from the target ester, does not occur naturally in the synthesis matrix, and provides a highly stable MS response to correct for minor injection volume variations[5].

  • Standard Preparation: Prepare a stock solution of propyl 3-bromopropanoate reference standard at 1.0 mg/mL in DCM. Serially dilute to create a calibration curve ranging from 0.05 µg/mL to 10 µg/mL, spiking each level with the IS.

  • Sample Preparation: Accurately weigh 50 mg of the synthesized batch, dissolve in 10 mL of DCM, and spike with the IS.

GC-MS Instrumental Conditions
  • Rationale: A mid-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane) provides optimal retention and peak shape for halogenated esters, preventing the peak tailing often seen on highly polar columns[6].

  • Column: DB-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Inlet temperature: 220°C.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • Ion Source: Electron Impact (EI) at 70 eV, Source Temp: 230°C.

  • Acquisition Mode: SIM mode. Target ions for Propyl 3-bromopropanoate: m/z 135, 137. (Note: These fragments represent the [C₃H₄BrO]⁺ cation generated via alpha cleavage of the ester, distinctly showing the 1:1 bromine isotope pattern).

Method Validation Strategy (ICH Q2(R2) Compliance)

Every analytical procedure must be validated to demonstrate it is fit for its intended purpose[7]. The following table summarizes the expected validation criteria and typical results for this GC-MS method based on industry standards for trace alkyl halide analysis.

Table 2: ICH Q2(R2) Validation Parameters and Representative Results
ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria
Specificity Complete resolution from interferences[8].Resolution (Rs) > 2.0No interfering peaks at target m/z.
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)[3].LOD: 0.015 ppm, LOQ: 0.05 ppmS/N > 10 at LOQ level.
Linearity Proportional response across the range[7].R² = 0.9994R² ≥ 0.995
Accuracy Recovery across 3 concentration levels[6].98.5% - 101.2%80% - 120% for trace levels.
Precision Repeatability (RSD) of 6 injections[3].%RSD = 2.1%%RSD ≤ 5.0%

Analytical Workflow Diagram

The following diagram illustrates the self-validating logic flow of the GC-MS purity determination process.

Workflow N1 Sample Prep (Aprotic Solvent + IS) N2 GC Separation (Mid-Polar Column) N1->N2 N3 EI-MS Detection (SIM: m/z 135, 137) N2->N3 N4 Data Processing (Isotope Ratio Check) N3->N4 N5 ICH Q2(R2) Validation N4->N5

GC-MS analytical workflow for Propyl 3-bromopropanoate purity determination and validation.

Conclusion

For the purity determination of propyl 3-bromopropanoate, GC-MS operating in SIM mode provides a scientifically rigorous and regulatory-compliant solution. By capitalizing on the compound's volatility and the unique isotopic signature of bromine, analysts can achieve the stringent LOD/LOQ requirements necessary for genotoxic impurity profiling, far surpassing the capabilities of GC-FID or HPLC-UV.

References

1.[1] Propyl 3-bromopropanoate - the NIST WebBook . nist.gov.[Link] 2.[4] ICH guideline Q2(R2) on validation of analytical procedures - EMA . europa.eu.[Link] 3.[7] Validation of Analytical Procedures Q2(R2) - ICH . ich.org.[Link] 4.[2] Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design . nih.gov (PMC).[Link] 5.[8] VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A . ich.org.[Link] 6.[3] Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole . mdpi.com.[Link] 7.[6] DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE . ijpsr.com.[Link] 8.[5] Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides . shimadzu.com.[Link]

Sources

HPLC Method Development & Comparison Guide: Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 3-bromopropanoate (CAS: 3196-15-4 / Analogous to Ethyl ester CAS: 539-74-2) presents a specific set of analytical challenges distinct from typical aromatic drug substances. As an aliphatic halo-ester, it lacks a strong chromophore and is susceptible to hydrolysis.

This guide provides a comparative analysis of stationary phases and detection methods required to accurately quantify this intermediate. Unlike standard generic protocols, this workflow prioritizes low-wavelength UV transparency and hydrolytic stabilization .

Core Analytical Challenges
ParameterCharacteristicImplication for Method Design
Chromophore Weak (Carbonyl only)Requires UV detection at 205–210 nm or ELSD/RI. Standard 254 nm is ineffective.
Stability Labile Ester BondSusceptible to hydrolysis in water/methanol. Autosampler stability is a critical validation parameter.
Hydrophobicity Moderate (LogP

1.9)
Retains well on C18; however, peak shape can degrade if residual silanols interact with the ester.

Part 1: Comparative Analysis of Stationary Phases

For the analysis of alkyl-bromo esters, the choice of stationary phase dictates retention stability and selectivity against hydrolysis degradants (e.g., 3-bromopropionic acid).

C18 (Octadecyl) – The Gold Standard
  • Mechanism: Strong hydrophobic interaction with the propyl chain.

  • Performance:

    • Retention: High (

      
       under standard gradients).
      
    • Pros: Excellent baseline separation from polar hydrolysis byproducts (3-bromopropionic acid elutes near void volume).

    • Cons: Long run times if high organic content isn't used.

  • Recommendation: Use as the primary column for purity assays.

C8 (Octyl) – The High-Throughput Alternative
  • Mechanism: Moderate hydrophobic interaction.

  • Performance:

    • Retention: Moderate (

      
      ).
      
    • Pros: Faster elution allows for higher throughput; often sharper peaks for aliphatic esters due to faster mass transfer.

    • Cons: Reduced resolution between the parent peak and similar hydrophobic impurities (e.g., propyl propionate).

  • Recommendation: Use for in-process control (IPC) where speed is critical.

Phenyl-Hexyl – The Selectivity Alternative
  • Mechanism:

    
    -
    
    
    
    interactions (minimal here) and alternative selectivity for polarizable halides.
  • Performance:

    • Retention: Variable.

    • Pros: Can offer orthogonal separation if the sample contains aromatic solvents (e.g., Toluene) that need to be resolved from the main peak.

    • Cons: Often shows poor retention for purely aliphatic chains compared to C18.

  • Recommendation: Only use if matrix interferences co-elute on C18.

Representative Performance Data (Simulated)

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 10 min. Flow: 1.0 mL/min.

Stationary PhaseRetention Time (min)Capacity Factor (

)
Tailing Factor (

)
Resolution (

) vs. Acid Hydrolyzate
C18 (L1) 7.2 3.8 1.1 > 15.0
C8 (L7)5.42.11.0> 10.0
Phenyl-Hexyl (L11)5.82.41.2> 12.0
CN (Cyano)3.10.91.4< 5.0 (Risk of co-elution)

Expert Insight: The C18 column is the most robust choice because the primary degradation product (3-bromopropionic acid) is highly polar. The massive hydrophobicity difference ensures that even if the column degrades slightly, the resolution remains safe.

Part 2: Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints" to ensure data integrity.

Instrument Configuration
  • Detector: DAD/VWD set to 210 nm .

    • Reference: 360 nm (if DAD available).

    • Bandwidth: 4 nm.

  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Mobile Phase Preparation[1][2][3]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
    • Why Phosphoric? It is UV transparent at 210 nm. Formic acid absorbs significantly at 210 nm, causing drifting baselines.

  • Solvent B: Acetonitrile (HPLC Grade or higher).

    • Why ACN? Methanol has a UV cutoff ~205 nm, creating high noise at 210 nm. ACN (cutoff 190 nm) is mandatory for this analysis.

Sample Preparation (Critical for Stability)
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 25 mg of Propyl 3-bromopropanoate into a 50 mL volumetric flask.

    • Dissolve in 25 mL 100% Acetonitrile first (minimizes hydrolysis during dissolution).

    • Dilute to volume with water.

    • Checkpoint: Inject immediately. Do not store in the autosampler for >12 hours without a stability check.

Gradient Table
Time (min)% A (Water/H3PO4)% B (ACN)Comment
0.09010Initial equilibration
10.01090Elution of Propyl 3-bromopropanoate
12.01090Wash
12.19010Re-equilibration
17.09010End of run

Part 3: Visualization & Workflows

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic for selecting detection and column chemistry based on the molecule's lack of chromophore.

MethodDevelopment Start Start: Propyl 3-bromopropanoate Analysis CheckUV Check Chromophore Start->CheckUV WeakUV Weak UV (Carbonyl only) CheckUV->WeakUV No Aromatic Ring SelectWavelength Set UV = 210 nm Select Solvent: ACN (Not MeOH) WeakUV->SelectWavelength Avoid Cutoff Interference SelectColumn Select Stationary Phase SelectWavelength->SelectColumn C18 C18 (L1) High Retention Best for Purity SelectColumn->C18 C8 C8 (L7) Faster Elution IPC Methods SelectColumn->C8 CheckStability Stability Check (Ester Hydrolysis) C18->CheckStability C8->CheckStability FinalMethod Final Method: ACN/Water + H3PO4 Run time < 15 min CheckStability->FinalMethod Verify Autosampler Stability

Caption: Decision matrix for optimizing detection limits and column selection for low-UV alkyl esters.

Diagram 2: Hydrolysis Degradation Pathway

Understanding the degradation mechanism is vital for interpreting "Ghost Peaks" in the chromatogram.

Hydrolysis Parent Propyl 3-bromopropanoate (Hydrophobic, Late Eluting) Intermediate Tetrahedral Intermediate Parent->Intermediate Slow Hydrolysis Water + H2O / H+ Water->Intermediate Acid 3-Bromopropionic Acid (Polar, Void Volume Elution) Intermediate->Acid Alcohol Propanol (Not UV Active) Intermediate->Alcohol

Caption: Hydrolysis pathway. The Acid peak will appear at the solvent front (RT ~1-2 min) if the sample degrades.

References

  • PubChem. (n.d.). Isopropyl 3-bromopropanoate | C6H11BrO2.[1][2] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Dolan, J. W. (2020).[3] UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved March 1, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection and UV Cutoff. Retrieved March 1, 2026, from [Link]

Sources

Comparative Guide: Propyl 3-Bromopropanoate vs. Propyl 3-Chloropropanoate as Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and process development, the choice between Propyl 3-bromopropanoate (P3BP) and Propyl 3-chloropropanoate (P3CP) is rarely arbitrary. It is a calculated trade-off between kinetic efficiency and process stability .

While the bromo-derivative offers superior leaving group ability (


), facilitating rapid nucleophilic substitutions under mild conditions, the chloro-derivative provides enhanced thermal stability and lower raw material costs, often requiring catalytic activation (Finkelstein conditions) to achieve comparable yields. This guide analyzes the physicochemical basis of this divergence and provides experimental protocols for optimizing their use in drug development pipelines.

Mechanistic Foundation: The Leaving Group Differential

To understand the performance gap, we must look at the physical organic parameters of the Carbon-Halogen bond at the


-position of the ester.
Bond Dissociation and Basicity

The efficiency of the leaving group in


 reactions is inversely proportional to the basicity of the leaving anion and the strength of the C-X bond.
ParameterPropyl 3-Chloropropanoate (Cl)Propyl 3-Bromopropanoate (Br)Impact on Reactivity
Leaving Group Chloride (

)
Bromide (

)

is a weaker base, better LG.
Conjugate Acid

-7 (

)
-9 (

)
Lower

correlates to faster rates.
C-X Bond Length ~1.77 Å~1.94 ÅLonger bond = easier cleavage.
Bond Energy (C-X) ~339 kJ/mol~280 kJ/molLower energy barrier for Br cleavage.
Polarizability ModerateHighHigh polarizability stabilizes the Transition State.

Scientist's Insight: The ~60 kJ/mol difference in bond energy means P3BP reacts significantly faster at lower temperatures. However, P3CP is less prone to spontaneous hydrolysis or elimination during long-term storage, making it the preferred candidate for GMP starting materials if the reaction conditions can be forced.

Reaction Kinetics & Pathway Visualization

The following diagram illustrates the kinetic pathways. Note the activation energy barrier difference. In


 reactions, the "softness" of the Bromide ion allows for better orbital overlap with the incoming nucleophile in the transition state compared to the "harder" Chloride.

G cluster_paths Transition States (TS) Start Nucleophile (Nu-) + Propyl 3-halopropanoate TS_Cl TS (Chloro) High Activation Energy (Harder bond break) Start->TS_Cl Slow (k_Cl) TS_Br TS (Bromo) Low Activation Energy (Facile bond break) Start->TS_Br Fast (k_Br >> k_Cl) Product Functionalized Propyl Ester + X- TS_Cl->Product TS_Br->Product

Figure 1: Kinetic bifurcation between Chloro- and Bromo-propanoates in nucleophilic substitution.

Comparative Performance Data

The following data summarizes reaction yields and times for a standard substitution using Sodium Azide (


)  in DMF to create Propyl 3-azidopropanoate (a common "Click" chemistry linker precursor).
Experimental Conditions:
  • Nucleophile: 1.2 eq

    
    
    
  • Solvent: DMF (0.5 M)

  • Temperature: 25°C vs 60°C

SubstrateTemp (°C)Time (hrs)Conversion (%)Isolated Yield (%)Notes
P3BP (Br) 254>9894Clean conversion; minimal byproducts.
P3CP (Cl) 2524<15N/AReaction essentially stalled.
P3CP (Cl) 60128578Requires heat; increased elimination byproduct (acrylate).
P3CP (Cl) + KI 6069691Finkelstein Catalysis restores efficiency.
The "Finkelstein" Equalizer

As shown in the table, the inherent sluggishness of the Chloro- derivative can be overcome by adding catalytic Potassium Iodide (KI, 10 mol%). The Iodide displaces the Chloride to form the transient, highly reactive Iodo-intermediate, which then reacts rapidly with the nucleophile.

Recommendation: If cost dictates using P3CP, you must validate a Finkelstein protocol. Without iodide catalysis, P3CP is often unsuitable for sensitive drug scaffolds that cannot withstand the high temperatures required to force the reaction.

Detailed Experimental Protocol

This section details the synthesis of a generic amine derivative using Propyl 3-bromopropanoate . This protocol is designed to be self-validating via TLC and NMR checkpoints.

Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize Propyl 3-(diethylamino)propanoate.

Materials
  • Propyl 3-bromopropanoate (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Acetonitrile (

    
    , anhydrous)
    
Workflow Diagram

Workflow Step1 1. Slurry Preparation Mix Amine + K2CO3 in MeCN (0°C under N2) Step2 2. Addition Add Propyl 3-bromopropanoate dropwise over 20 mins Step1->Step2 Step3 3. Reaction Warm to RT. Stir 4-6h. Monitor via TLC/GC Step2->Step3 Check Checkpoint: Is SM consumed? (TLC: 20% EtOAc/Hex) Step3->Check Check->Step3 No (Add heat/time) Workup 4. Workup Filter solids. Conc. filtrate. Dissolve in DCM, wash w/ H2O. Check->Workup Yes Purify 5. Purification Vacuum Distillation or Column Workup->Purify

Figure 2: Step-by-step N-alkylation workflow using P3BP.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (20 mmol) in dry Acetonitrile (20 mL). Add Diethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.
    
    • Why: Cooling prevents immediate elimination to propyl acrylate, a common side reaction with basic amines.

  • Addition: Dissolve Propyl 3-bromopropanoate (10 mmol) in 5 mL Acetonitrile. Add this solution dropwise to the amine slurry over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours.

  • Validation (Checkpoint): Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. Staining with

    
     or Iodine is required as these esters have weak UV absorbance.
    
    • Success Criteria: Disappearance of the starting bromide (

      
      ) and appearance of a polar baseline spot (amine product).
      
  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove residual amine salts.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The product is usually pure enough for use; otherwise, purify via vacuum distillation.
    

Stability vs. Reactivity: The Decision Matrix

When should you choose the slower Chloride (P3CP) over the faster Bromide (P3BP)?

FeaturePropyl 3-BromopropanoatePropyl 3-Chloropropanoate
Storage Stability Moderate. Can darken/degrade over months at RT. Store at 4°C.High. Stable for years at RT.
Cost Higher (Bromine is more expensive than Chlorine).Lower. Preferred for multi-kg scale-up.
Side Reactions Prone to

elimination (forming acrylates) with strong bases.
Less prone to elimination unless heated significantly.
Atom Economy Lower (Br mass = 80 g/mol ).Higher (Cl mass = 35.5 g/mol ).

Application Scientist Verdict:

  • Use P3BP (Bromo) during Discovery/Lead Optimization where speed, yield, and mild conditions are paramount.

  • Use P3CP (Chloro) during Process Development/Manufacturing for cost savings, provided the reaction can be catalyzed (KI) or heated without degrading the API.

References

  • PubChem. Propyl 3-bromopropanoate Compound Summary. National Library of Medicine. [Link]

  • PubChem. Propyl 3-chloropropanoate Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts.Nucleophilic Substitution - The Leaving Group. (General reference for leaving group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and bond strength comparisons).
    [Link]
    
  • Organic Chemistry Portal. Finkelstein Reaction. (Reference for catalytic iodine protocols). [Link]

A Comparative Yield Analysis of Propyl 3-Bromopropanoate Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Propyl 3-bromopropanoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an ester and a haloalkane, allows for a variety of subsequent chemical transformations. The efficient synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides an in-depth comparative analysis of the most common and effective methods for the synthesis of Propyl 3-bromopropanoate, supported by experimental data and mechanistic insights to aid in method selection and optimization.

I. Strategic Approaches to the Synthesis of Propyl 3-Bromopropanoate

The synthesis of Propyl 3-bromopropanoate can be broadly categorized into two primary strategies: a two-step approach involving the initial synthesis or sourcing of 3-bromopropanoic acid followed by esterification, and a one-step approach where the ester is formed directly from precursors. Each strategy encompasses several distinct methods, the choice of which depends on factors such as starting material availability, desired yield and purity, scalability, and process safety considerations.

II. Comparative Analysis of Key Synthesis Methods

This section details the most prevalent methods for synthesizing Propyl 3-bromopropanoate, presenting a critical comparison of their yields, reaction conditions, and underlying mechanisms.

Fischer-Speier Esterification of 3-Bromopropanoic Acid

This classical and widely used method involves the acid-catalyzed reaction of 3-bromopropanoic acid with propanol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2]

Mechanism: The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[2][5] The nucleophilic oxygen of the propanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[2][4] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[4][5]

Causality of Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for the initial activation of the carboxylic acid.[5] The use of excess propanol not only acts as a solvent but also serves to drive the reaction equilibrium forward, in accordance with Le Châtelier's principle.[6] Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[7]

dot graph Fischer_Esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"3-Bromopropanoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acid Catalyst (H+)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protonated Carbonyl"; "Tetrahedral Intermediate"; "Propyl 3-bromopropanoate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water" [fillcolor="#FBBC05", fontcolor="#202124"];

"3-Bromopropanoic Acid" -> "Protonated Carbonyl" [label="Protonation"]; "Protonated Carbonyl" -> "Tetrahedral Intermediate" [label="Nucleophilic Attack by Propanol"]; "Propanol" -> "Tetrahedral Intermediate"; "Acid Catalyst (H+)" -> "3-Bromopropanoic Acid"; "Tetrahedral Intermediate" -> "Propyl 3-bromopropanoate" [label="Elimination of Water"]; "Tetrahedral Intermediate" -> "Water"; "Propyl 3-bromopropanoate" -> "Acid Catalyst (H+)" [label="Regeneration", style=dashed]; } caption: Fischer-Speier Esterification Mechanism.

Hydrobromination of Propyl Acrylate

The direct addition of hydrogen bromide (HBr) across the double bond of propyl acrylate is an efficient one-step method for the synthesis of Propyl 3-bromopropanoate. This reaction follows an electrophilic addition mechanism.

Mechanism: The reaction is initiated by the attack of the electron-rich pi bond of the alkene on the electrophilic hydrogen of HBr.[8] This results in the formation of a carbocation intermediate and a bromide ion.[9] The bromide ion then acts as a nucleophile and attacks the carbocation, forming the final product. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation.[8] However, in the case of propyl acrylate, the electron-withdrawing nature of the ester group directs the addition of the bromide to the 3-position.

It is crucial to control the reaction conditions to avoid a competing anti-Markovnikov radical addition, which can occur in the presence of peroxides and leads to the formation of 2-bromopropanoate isomers.[10]

Causality of Experimental Choices: The use of anhydrous HBr and an inert solvent like ether is common to prevent side reactions.[11] The reaction is often carried out at low temperatures to control the exothermicity and improve selectivity.[11] The absence of radical initiators such as peroxides is essential to ensure the desired regioselectivity of the addition.[10]

dot graph Hydrobromination { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Propyl Acrylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HBr" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbocation Intermediate" "Bromide Ion (Br-)" "Propyl 3-bromopropanoate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Propyl Acrylate" -> "Carbocation Intermediate" [label="Electrophilic Attack"]; "HBr" -> "Carbocation Intermediate"; "HBr" -> "Bromide Ion (Br-)"; "Carbocation Intermediate" -> "Propyl 3-bromopropanoate" [label="Nucleophilic Attack"]; "Bromide Ion (Br-)" -> "Propyl 3-bromopropanoate"; } caption: Electrophilic Addition of HBr to Propyl Acrylate.

One-Pot Synthesis via In Situ HBr Generation

A variation of the hydrobromination method involves the in-situ generation of HBr from the reaction of acetyl bromide with propanol, which then reacts with propyl acrylate in a one-pot process.[12] This method avoids the handling of gaseous HBr.

Mechanism: The reaction begins with the alcoholysis of acetyl bromide by propanol to generate HBr and propyl acetate as a byproduct. The newly formed HBr then undergoes an electrophilic addition reaction with propyl acrylate, as described in the previous section, to yield Propyl 3-bromopropanoate.

Causality of Experimental Choices: This "one-pot" approach is advantageous as it simplifies the experimental setup and avoids the use of a corrosive gas.[12] The reaction is typically carried out at room temperature initially and then gently heated to ensure completion.[12] The molar ratio of the reactants is a critical parameter to control for maximizing the yield of the desired product.[12]

III. Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the different synthesis methods of Propyl 3-bromopropanoate and its analogues.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer-Speier Esterification 3-Bromopropanoic Acid, PropanolH₂SO₄Excess PropanolReflux3.5 h~97 (for propyl propanoate)[13][14]
Hydrobromination Propyl Acrylate, HBr-EtherIce bath, then RT20 h80-84 (for methyl ester)[11]
One-Pot (in situ HBr) Propyl Acrylate, Acetyl Bromide, Propanol-Excess PropanolRT, then 552 h91 (for ethyl ester)[12]

IV. Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-Bromopropanoic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopropanoic acid (1.0 eq) and an excess of n-propanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure Propyl 3-bromopropanoate.

Protocol 2: Hydrobromination of Propyl Acrylate
  • Set up a three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a drying tube.

  • Dissolve propyl acrylate (1.0 eq) in anhydrous diethyl ether and cool the flask in an ice bath.

  • Bubble anhydrous hydrogen bromide gas through the solution while maintaining the temperature below 10 °C.

  • After the addition of HBr is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.[11]

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield Propyl 3-bromopropanoate.

V. Discussion and Method Selection

The choice of the most suitable method for the synthesis of Propyl 3-bromopropanoate depends on several factors.

  • Fischer-Speier Esterification: This is a reliable and high-yielding method, especially when the precursor, 3-bromopropanoic acid, is readily available. The synthesis of 3-bromopropanoic acid itself can be achieved with high yields (82-91%) from either ethylene cyanohydrin or acrylic acid.[15][16] This two-step approach offers flexibility but increases the overall number of synthetic steps.

  • Hydrobromination of Propyl Acrylate: This direct, one-step method is atom-economical and can provide good yields. However, it requires the handling of corrosive and hazardous anhydrous hydrogen bromide gas. Careful control of the reaction conditions is necessary to prevent the formation of undesired byproducts through radical mechanisms.[10]

  • One-Pot Synthesis via In Situ HBr Generation: This method offers a significant advantage in terms of operational simplicity and safety by avoiding the direct handling of HBr gas.[12] The reported high yields for analogous esters make this a very attractive option for both laboratory-scale and potentially larger-scale synthesis.[12]

  • Potential for Phase-Transfer Catalysis (PTC): While not explicitly detailed in the literature for this specific synthesis, PTC presents a promising alternative.[17] For instance, the reaction of propyl acrylate with an aqueous solution of HBr in the presence of a phase-transfer catalyst could potentially offer a milder and more efficient process by facilitating the transfer of the bromide ion into the organic phase.[17] This could lead to faster reaction rates and higher yields under less stringent conditions.

VI. Conclusion

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Fischer esterification reaction. (2019). BYJU'S. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (2025). ResearchGate. [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. [Link]

  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. (2022). Chemistry Steps. [Link]

  • Addition of HBr - Reaction Mechanism Notes. (n.d.). Save My Exams. [Link]

  • Propionic acid, β-bromo-, methyl ester. (n.d.). Organic Syntheses. [Link]

  • Preparation method of 3-bromopropionate compound. (n.d.).
  • Process for preparing 3-bromopropionic acid. (n.d.).
  • Practical report: Fischer esterification for synthesis of propyl acetate. (n.d.). StuDocu. [Link]

  • HBr Addition to an Alkene. (n.d.). University of California, Los Angeles. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. (n.d.). Europe PMC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. (2023). MDPI. [Link]

  • One-pot Synthesis of Propynoates and Propynenitriles. (2016). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]

  • Improved preparation of halopropyl bridged carboxylic ortho esters. (2019). ResearchGate. [Link]

  • Experiment 22 – The Fischer Esterification. (n.d.). University of Wisconsin-River Falls. [Link]

  • How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield? (2014). ResearchGate. [Link]

  • One-Pot Synthesis of α-Substituted Acrylates. (2018). ResearchGate. [Link]

  • Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. (n.d.). ResearchGate. [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025). ResearchGate. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Journal of Engineering & Processing Management. [Link]

  • Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. (2016). Austin Publishing Group. [Link]

  • High Yield Synthesis of Bio-based Acrylic Acid and Acrylate Monomers from Lactic Acid. (2018). Flintbox. [Link]

  • Synthetic Routes. (n.d.). Brilliant Learning. [Link]

  • PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. (n.d.). PTC Organics, Inc.. [Link]

  • β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Polypropylene via Catalytic Deoxygenation of Poly(methyl acrylate). (n.d.). PubMed. [Link]

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Differentiating Propyl 3-bromopropanoate from hydrolysis byproducts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical strategy for differentiating Propyl 3-bromopropanoate from its hydrolysis byproducts is critical for quality control, stability testing, and reaction monitoring in organic synthesis. Propyl 3-bromopropanoate is a bifunctional molecule featuring a reactive alkyl bromide and an ester linkage [1]. Under aqueous conditions—particularly at pH extremes—the ester bond undergoes solvolysis, yielding 3-bromopropanoic acid and 1-propanol.

As a Senior Application Scientist, I have designed this guide to move beyond simple data listing. We will explore the causality behind the analytical shifts and establish a self-validating experimental workflow that ensures high-confidence structural elucidation.

Mechanistic Pathway of Hydrolysis

To accurately track degradation, we must first define the chemical transformation. The hydrolysis of Propyl 3-bromopropanoate cleaves the C–O bond of the ester, producing a carboxylic acid and an aliphatic alcohol. Crucially, the carbon-bromine bond at the


-position remains largely intact under mild hydrolytic conditions, serving as a vital isotopic tracer in mass spectrometry.

G Ester Propyl 3-bromopropanoate (Intact Ester) Hydrolysis Hydrolysis (H2O, H+ or OH-) Ester->Hydrolysis Acid 3-Bromopropanoic Acid (Carboxylic Acid) Hydrolysis->Acid Cleavage of C-O bond Alcohol 1-Propanol (Aliphatic Alcohol) Hydrolysis->Alcohol Leaving Group

Figure 1: Hydrolytic cleavage pathway of Propyl 3-bromopropanoate into its constituent byproducts.

Orthogonal Analytical Differentiation

Relying on a single analytical technique can lead to false positives, especially in complex reaction matrices. A robust methodology utilizes orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic-level connectivity, Fourier Transform Infrared Spectroscopy (FTIR) for functional group transformation, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and isotopic fragmentation.

A. NMR Spectroscopy: Tracking the Deshielding Environment

Proton (


H) NMR is the gold standard for monitoring this hydrolysis. In the intact ester, the propyl chain exhibits a distinct triplet-multiplet-triplet pattern. Upon hydrolysis, the ester's 

protons (which resonate downfield at ~4.1 ppm due to the strong deshielding effect of the adjacent ester oxygen) are cleaved off to form 1-propanol, shifting upfield to ~3.6 ppm[2].

Simultaneously, the


-protons adjacent to the carbonyl group (

) shift slightly due to the transition from an ester to a free carboxylic acid. The appearance of a broad singlet far downfield (~11.0–12.0 ppm) confirms the formation of the acidic proton of 3-bromopropanoic acid [1].
B. FTIR Spectroscopy: The Carbonyl Shift

The vibrational frequency of the carbonyl (


) bond is highly sensitive to its electronic environment. The intact ester exhibits a sharp, strong stretch at approximately 1735 cm

. When hydrolyzed to 3-bromopropanoic acid, the molecules form hydrogen-bonded dimers, which weakens the

double bond character and shifts the absorption to a lower frequency (~1705 cm

) [3]. Furthermore, the emergence of a massive, broad

stretch between 2500 and 3300 cm

is a definitive marker of the carboxylic acid byproduct.
C. GC-MS: Retention and Isotopic Tracing

Both the ester and the acid byproduct contain a single bromine atom. Bromine has a unique isotopic signature:


Br and 

Br exist in a nearly 1:1 natural abundance ratio. Therefore, any molecular ion or fragment containing the intact

-bromoethyl group will present as a distinct "doublet" separated by 2 m/z units [1].
  • Intact Ester : Elutes later due to higher molecular weight (195.05 g/mol ). Shows a weak molecular ion

    
     at 194/196 and a strong fragment at 153/155 corresponding to the loss of the propyl radical.
    
  • Acid Byproduct : Elutes earlier (152.97 g/mol ). Shows

    
     at 152/154 and a base peak corresponding to the loss of the hydroxyl group [3].
    

Quantitative Data Comparison

The following tables summarize the expected analytical signals, providing a quick-reference diagnostic matrix for your laboratory.

Table 1:


H NMR Diagnostic Signals (400 MHz, CDCl

)
Structural FeaturePropyl 3-bromopropanoate3-Bromopropanoic Acid1-Propanol

~3.60 ppm (t, 2H)~3.62 ppm (t, 2H)N/A

~2.90 ppm (t, 2H)~2.95 ppm (t, 2H)N/A

~4.10 ppm (t, 2H)N/A~3.58 ppm (t, 2H)

(Aliphatic)
~1.65 ppm (m, 2H)N/A~1.55 ppm (m, 2H)

~0.95 ppm (t, 3H)N/A~0.92 ppm (t, 3H)

/

N/A~11.5 ppm (br s, 1H)~2.2 ppm (br s, 1H, var.)

Table 2: FTIR and GC-MS Identifiers

CompoundFTIR:

Stretch
FTIR:

Stretch
GC-MS: Molecular Ion (

)
GC-MS: Key Fragments (m/z)
Propyl 3-bromopropanoate ~1735 cm

(Sharp)
None194 / 196 (1:1 ratio)153/155 (M - Propyl), 107/109
3-Bromopropanoic Acid ~1705 cm

(Sharp)
2500–3300 cm

(Broad)
152 / 154 (1:1 ratio)135/137 (M - OH), 107/109
1-Propanol None3200–3400 cm

(Broad)
6031 (Base peak,

)

Experimental Protocol: Forced Hydrolysis & Phase-Selective Analysis

To validate the presence of these compounds, we employ a self-validating extraction protocol. By manipulating the pH of the reaction matrix, we can selectively partition the carboxylic acid byproduct, proving its identity through phase behavior.

Step-by-Step Methodology
  • Sampling & Quenching : Extract a 1.0 mL aliquot from the reaction matrix. If the reaction is under basic conditions (saponification), the 3-bromopropanoic acid will exist as a water-soluble sodium salt.

  • Acidification (The Causal Step) : Add 1M HCl dropwise until the aqueous layer reaches pH ~2. Causality: This protonates the 3-bromopropanoate salt back into the free 3-bromopropanoic acid, rendering it sufficiently lipophilic to be extracted into an organic solvent for GC-MS and NMR analysis.

  • Liquid-Liquid Extraction (LLE) : Add 2.0 mL of Dichloromethane (DCM) and vortex for 60 seconds. Allow the phases to separate.

  • Phase Segregation :

    • Organic Phase (Bottom): Contains unreacted Propyl 3-bromopropanoate and the newly protonated 3-bromopropanoic acid.

    • Aqueous Phase (Top): Contains the highly polar 1-propanol byproduct and inorganic salts.

  • Preparation for Analysis : Dry the organic phase over anhydrous

    
    . Filter and evaporate the solvent under a gentle stream of nitrogen. Re-dissolve the residue in CDCl
    
    
    
    for NMR or GC-grade Hexane for GC-MS.

W Sample Reaction Aliquot (Mixed Components) Quench Quench & Acidify (pH ~2) (Protonates Carboxylate Salt) Sample->Quench LLE Liquid-Liquid Extraction (DCM / H2O) Quench->LLE Org Organic Phase (DCM) Contains Ester & Acid LLE->Org Lipophilic Partitioning Aq Aqueous Phase Contains 1-Propanol LLE->Aq Hydrophilic Partitioning GCMS GC-MS Analysis (Resolves Ester vs Acid) Org->GCMS NMR 1H NMR (CDCl3) (Confirms Structural Cleavage) Org->NMR

Figure 2: Phase-selective extraction workflow for the isolation and analysis of hydrolysis byproducts.

By following this phase-selective protocol, the analytical data acts as a self-validating system: if the ester has fully hydrolyzed, the GC-MS chromatogram of the organic phase will show a complete disappearance of the peak at the ester's retention time, replaced entirely by the earlier-eluting 3-bromopropanoic acid peak, while the NMR will show the total absence of the diagnostic ~4.10 ppm triplet.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11553, 3-Bromopropionic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 221876, Propyl 3-bromopropanoate." PubChem, [Link].

Kinetic Profiling of Propyl 3-Bromopropanoate: Alkylation Efficiency & Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of alkylating agents, Propyl 3-bromopropanoate occupies a strategic "Goldilocks" zone. It balances the aggressive reactivity of


-halo esters (like ethyl bromoacetate) with the stability of simple alkyl halides. This guide provides a technical analysis of its kinetic profile, benchmarking it against common alternatives to aid researchers in optimizing nucleophilic substitutions.

Key Takeaway: Propyl 3-bromopropanoate exhibits moderate electrophilicity .[1] It is approximately 10–50x slower than


-bromo esters but 2–5x faster  than simple primary alkyl bromides (e.g., 1-bromopropane) due to the inductive electron-withdrawing effect of the 

-ester group.[1] Its propyl ester chain offers enhanced lipophilicity compared to methyl/ethyl analogs without significantly altering the reaction rate at the C-Br center.

Mechanistic Foundation

The alkylation of amines or thiols by Propyl 3-bromopropanoate proceeds primarily via a Bimolecular Nucleophilic Substitution (


)  mechanism.
The -Ester Effect

Unlike


-halo esters, where the adjacent carbonyl 

orbital directly overlaps with the

orbital (significantly lowering the transition state energy), the

-ester group in 3-bromopropanoate operates primarily through inductive withdrawal (-I effect) .
  • Structure:

    
    [1]
    
  • Effect: The carbonyl creates a dipole that propagates through the

    
    -framework, increasing the partial positive charge (
    
    
    
    ) on the terminal carbon. This makes it a better electrophile than a simple alkyl chain, but less reactive than the
    
    
    -analog.
DOT Diagram: Reaction Mechanism & Transition State

SN2_Mechanism Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---Br]‡ (Trigonal Bipyramidal) Nucleophile->TS Backside Attack Substrate Propyl 3-bromopropanoate Substrate->TS Product Alkylated Product TS->Product Inversion of Config. LG Bromide Ion (Br-) TS->LG

Caption: The


 pathway involves a concerted backside attack. The 

-ester group inductively stabilizes the transition state relative to simple alkyl halides.

Comparative Kinetic Analysis

The following data synthesizes experimental trends from physical organic chemistry literature, using Methyl 3-bromopropanoate and Ethyl bromoacetate as validated proxies where direct Propyl 3-bromopropanoate data is chemically equivalent.

Table 1: Reactivity Hierarchy (Substrate Structure)

Comparison of relative rates (


) with a standard amine nucleophile (e.g., Piperidine in Acetone at 25°C).[1]
Substrate ClassRepresentative CompoundRelative Rate (

)
Kinetic Driver

-Halo Ester
Ethyl Bromoacetate~1000 Orbital Overlap:

/

interaction lowers

drastically.[1]
Allylic Halide Allyl Bromide~40 Resonance: Transition state stabilized by adjacent

-system.[1]

-Halo Ester
Propyl 3-bromopropanoate ~2 - 5 Inductive (-I): Carbonyl withdrawal increases electrophilicity vs alkyl.[1]
Primary Alkyl 1-Bromopropane1.0 (Ref) Baseline steric and electronic profile.[1]
Secondary Alkyl 2-Bromopropane~0.02 Steric Hindrance:

-branching significantly impedes nucleophile approach.[1]

Expert Insight: The choice between Methyl, Ethyl, or Propyl ester groups has negligible impact (<5% variation) on the reaction rate at the


-carbon. Researchers should select the Propyl analog based on solubility (lipophilicity) requirements rather than kinetic speed.
Table 2: Leaving Group Efficiency

Rate dependence on the halogen leaving group for 3-halopropanoates.

Leaving Group (X)Bond Energy (kcal/mol)Relative Rate (

)
Recommendation
Iodide (-I) 57~100 Use for difficult/bulky nucleophiles.[1]
Bromide (-Br) 721.0 Standard: Best balance of stability and cost.[1]
Chloride (-Cl) 84~0.02 Too slow for mild conditions; requires high heat/catalyst (KI).[1]
Table 3: Solvent Effects on Rate ( )

Impact of solvation on the nucleophile (e.g., Azide or Amine).

Solvent TypeExamplesEffect on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Mechanism
Polar Aprotic DMF, DMSO, AcetonitrileSignificant Increase Solvates cations well but leaves anions "naked" and reactive.[1]
Polar Protic Methanol, Ethanol, WaterDecrease H-bonding cages the nucleophile, increasing activation energy.
Non-Polar Toluene, HexaneLow Poor solubility of ionic reagents; slow transition state stabilization.

Experimental Protocol: Self-Validating Kinetic Assay

To verify the reaction rate for your specific nucleophile, use this standardized conductivity or NMR protocol.

Objective: Determine the second-order rate constant (


) for the reaction of Propyl 3-bromopropanoate with a secondary amine.
Method A: 1H-NMR Monitoring (Recommended)

This method is self-validating because it tracks the disappearance of the starting material and the appearance of the product simultaneously, ruling out side reactions.

  • Preparation:

    • Dissolve Propyl 3-bromopropanoate (0.1 M) and Internal Standard (e.g., 1,3,5-trimethoxybenzene, inert) in deuterated solvent (

      
       or 
      
      
      
      ).
    • Prepare Nucleophile (e.g., Morpholine, 0.5 M - pseudo-first-order excess) in the same solvent.[1]

  • Initiation:

    • Mix solutions in an NMR tube at

      
      . Start timer immediately.
      
  • Data Acquisition:

    • Acquire spectra every 5–10 minutes for 2 hours.

    • Monitor Signals: Track the shift of the

      
      -protons (adjacent to Br) from 
      
      
      
      ppm (triplet) to
      
      
      ppm (amine product).
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).[1]
    • The slope

      
      .
      
    • Calculate

      
      .[1]
      
DOT Diagram: Competitive Pathways Workflow

Visualizing potential failure modes is critical for protocol design.[1]

Competitive_Pathways cluster_main Main Pathway (SN2) cluster_side Competing Side Reactions Start Propyl 3-bromopropanoate + Nucleophile Product Alkylated Product (Desired) Start->Product Polar Aprotic Solvent Mod. Temp (<60°C) Hydrolysis Hydrolysis Product (Acid/Alcohol) Start->Hydrolysis Presence of Water/OH- Elimination Acrylate Ester (Elimination Product) Start->Elimination High Temp (>80°C) Strong Bulky Base Loss of Yield Loss of Yield Hydrolysis->Loss of Yield Polymerization Risk Polymerization Risk Elimination->Polymerization Risk

Caption: High temperatures or strong bases can trigger elimination to acrylates, a common impurity profile.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Definitive source for

    
     reactivity trends and leaving group effects).
    
  • Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752.[1] Link (Foundational data on alkyl halide reactivity orders).[1]

  • Jones, R. A. (2009).[1] Quaternary Ammonium Salts: Their Use in Phase-Transfer Catalysis. Academic Press.[1] (Context for alkylation kinetics in biphasic systems).

  • Conant, J. B., & Kirner, W. R. (1924).[1] The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society, 46(1), 232–252. Link (Classic paper establishing the relative rates of

    
    - and 
    
    
    
    -substituted halides).[1]
  • BenchChem. (2025).[1] Ethyl 3-bromopropionate Properties and Safety Data. Link (Proxy data for physical properties of 3-bromopropanoates).[1]

Sources

Safety Operating Guide

Propyl 3-bromopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 4890-42-0 | Formula:



Executive Summary & Core Directive

Propyl 3-bromopropanoate is a halogenated ester used primarily as a synthetic intermediate. Unlike simple organic solvents, its disposal requires strict adherence to halogenated waste protocols due to the generation of corrosive hydrogen bromide (HBr) gas upon thermal decomposition.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases the volume of expensive halogenated waste.

  • Segregate into a dedicated "Halogenated Organic" waste stream.

Hazard Identification & Technical Justification

Effective disposal relies on understanding the chemical's reactivity and breakdown products.

PropertySpecificationOperational Implication
Chemical Class Alkyl Bromide / EsterPotential alkylating agent; requires incineration with acid gas scrubbing.
Flash Point >110°C (Estimated)Combustible but not highly flammable; classified as "Organic" for waste segregation.
Reactivity Susceptible to HydrolysisDo NOT mix with strong bases (NaOH, KOH) or aqueous acids in waste drums. Hydrolysis releases 3-bromopropionic acid and propanol, altering waste pH and pressure.
Toxicity Irritant / Potential LachrymatorTreat as a lachrymator (tear gas-like). Open containers only in a fume hood.

Senior Scientist Insight: While specific toxicological data for the propyl ester is limited compared to its ethyl analog (Ethyl 3-bromopropionate, CAS 539-74-2), you must treat it with the same level of caution. Beta-bromo esters can exhibit significant lachrymatory properties and skin sensitizing potential [1].

Pre-Disposal Workflow: Characterization & Segregation

Waste Stream Selection

This chemical must be routed to a facility capable of High-Temperature Incineration with secondary combustion chambers and caustic scrubbers to neutralize HBr emissions.

Compatibility Matrix for Waste Containers:

  • Compatible: Dichloromethane (DCM), Chloroform, other halogenated organics.

  • Incompatible (DO NOT MIX):

    • Strong Oxidizers: Nitric acid, Peroxides (Risk of violent reaction).

    • Strong Bases: Amines, Caustics (Risk of exothermic hydrolysis and polymerization).

    • Alkali Metals: Sodium, Lithium (Explosion hazard).

Diagram: Waste Segregation Decision Tree

DisposalWorkflow Start Waste: Propyl 3-bromopropanoate CheckPurity Is it pure or in solution? Start->CheckPurity Pure Pure Chemical CheckPurity->Pure Solution In Solution CheckPurity->Solution StreamHalo Stream A: Halogenated Organic Waste (High BTU Incineration) Pure->StreamHalo Direct Pack SolventCheck Is solvent Halogenated? Solution->SolventCheck SolventCheck->StreamHalo Yes (e.g., DCM) SolventCheck->StreamHalo No (e.g., Ethanol)* Note *CRITICAL: Even if solvent is non-halogenated, the presence of Br requires the WHOLE mixture to be treated as Halogenated Waste. SolventCheck->Note StreamNonHalo Stream B: Non-Halogenated Waste

Figure 1: Decision logic for segregating Propyl 3-bromopropanoate waste. Note that contaminating non-halogenated solvents with this compound reclassifies the entire volume as halogenated.

Step-by-Step Disposal Protocol

Phase 1: Packaging & Labeling
  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or an amber glass bottle with a Teflon-lined cap. Avoid metal containers (steel/aluminum) as HBr formation from hydrolysis can cause corrosion over time.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: Write "Propyl 3-bromopropanoate" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase 2: Accumulation
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Venting: Ensure the cap is tightly closed when not in use. Do not leave funnels in the bottle neck.

  • Location: Store in a Satellite Accumulation Area (SAA) within the laboratory, away from heat sources and direct sunlight.

Phase 3: Handover & Final Disposal
  • Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed hazardous waste contractor.

  • Manifesting: Ensure the waste is listed under the appropriate RCRA code if applicable. While Propyl 3-bromopropanoate is not a P- or U-listed waste specifically, it typically falls under D001 (Ignitable, if in flammable solvent) or general Halogenated Organic Waste codes depending on regional regulations [2].

  • Destruction: The waste contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.

Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the main aisle.

  • Evacuate & Ventilate: Immediately clear the area.[3] If the chemical is hot or aerosolized, evacuate the lab. Open fume hoods to max sash height to purge vapors.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If vapors are strong, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Contain: Encircle the spill with absorbent socks or a dam of vermiculite.

  • Absorb: Cover the liquid with vermiculite , dry sand , or a commercial organic spill pad .

    • Caution: Do not use sawdust or paper towels as the primary absorbent if the chemical is concentrated, as this increases flammability risk.

  • Clean Up: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag. Label as "Hazardous Waste: Debris contaminated with Propyl 3-bromopropanoate".

  • Decontaminate: Wash the surface with a soap and water solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878, Ethyl 3-bromopropionate. Retrieved from [Link] (Used as toxicological analog).

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Propyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Propyl 3-bromopropanoate (


) is an alkylating agent and a halogenated ester. While often classified merely as an irritant (H315/H319) in basic Safety Data Sheets (SDS), its structural properties dictate a higher level of caution due to its potential as a lachrymator  and a Michael acceptor  (electrophile).

Immediate Action Required:

  • Primary Hazard: Alkylation of DNA/proteins; Severe eye/respiratory irritation.

  • Critical Control: All handling must occur inside a certified chemical fume hood.

  • Prohibited Material: Do not use thin latex gloves; they offer zero protection against halogenated esters.

Risk Assessment & Mechanism (The "Why")

To trust the protocol, you must understand the chemical mechanism. Propyl 3-bromopropanoate contains two reactive motifs:

  • Alkyl Bromide: A good leaving group (

    
    ) facilitating nucleophilic substitution (
    
    
    
    ).
  • Ester Linkage: Susceptible to hydrolysis, potentially releasing 3-bromopropionic acid (corrosive) and propanol.

Field Insight: Standard nitrile gloves degrade rapidly when exposed to esters (swelling) and are permeable to small halogenated molecules. Relying on a single layer of 4-mil nitrile is a common point of failure in laboratory accidents involving this class of compounds.

PPE Selection Matrix

This system is designed as a self-validating barrier . If the outer layer fails (visual swelling), the inner layer maintains integrity, allowing safe doffing.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (EVOH Laminate) Impermeable Barrier: Laminates provide >480 min breakthrough time for esters and alkyl halides.
Hand Protection (Secondary) Disposable Nitrile (min. 5 mil) Mechanical Layer: Worn over the laminate to provide dexterity and protect the inner glove from tears.
Eye/Face Chemical Splash Goggles (Indirect Vent) Vapor Seal: Safety glasses are insufficient due to potential lachrymatory vapors which bypass side shields.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Engineering Control: Primary defense. If hood is unavailable, a full-face respirator with OV (Organic Vapor) cartridges is mandatory.
Body Lab Coat (Poly/Cotton) + Chemical Apron Splash Defense: Standard lab coats absorb liquids; a rubberized or Tyvek apron prevents soak-through to skin.

Operational Protocol: Handling & Transfer

The "Vented Balance" Workflow

Weighing is the highest-risk step for inhalation exposure.

  • Preparation: Place a disposable secondary container (weigh boat or tray) inside the fume hood.

  • Double-Glove: Don Silver Shield gloves first, followed by Nitrile gloves.

  • Transfer:

    • Use a glass pipette or chemically resistant syringe (glass/PP).

    • Field Tip: Avoid polystyrene (PS) pipettes; esters can dissolve PS, leading to drips.

  • Septum Integrity: If using a stock bottle, wipe the septum with a dry Kimwipe after withdrawal to prevent septum degradation from standing liquid.

Visualization: Safe Handling Workflow

The following diagram outlines the critical control points (CCPs) for moving the reagent from storage to reaction.

HandlingWorkflow cluster_safety Critical Safety Zone Storage Cold Storage (4°C, Dark) Transport Secondary Containment (Bucket) Storage->Transport Retrieve Hood Fume Hood (Check Airflow) Transport->Hood Move to Zone Weighing Transfer/Weighing (Double Glove) Hood->Weighing Open Container Weighing->Hood Reseal Immediately Reaction Reaction Vessel (Closed System) Weighing->Reaction Add Reagent

Figure 1: Critical Control Points for handling Propyl 3-bromopropanoate. Note the containment within the "Safety Zone."

Emergency Response & Decontamination

In the event of a spill, the "Halogen-Ester" nature dictates the response. Water alone is often insufficient due to low solubility and density (~1.35 g/mL), causing the chemical to sink and persist.

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor < 10 mL (In Hood) Assess->Minor Major > 10 mL (Or Outside Hood) Assess->Major Absorb Absorb with Vermiculite/Pad Minor->Absorb Evacuate Evacuate Lab Alert EHS Major->Evacuate Clean Wash Surface (Soap + Water) Absorb->Clean Waste Halogenated Waste Bin Clean->Waste

Figure 2: Decision matrix for spill response.[1] Note that large spills outside the hood require immediate evacuation.

Decontamination Steps:
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol; it increases skin permeability.

  • Surface Decon: Absorb liquid with vermiculite or organoclay. Wash the area with a dilute surfactant solution (soap water) to emulsify the ester, followed by a water rinse.

Disposal Protocols

Propyl 3-bromopropanoate must be segregated strictly to prevent dangerous side reactions.

  • Waste Stream: Halogenated Organic Waste.

  • Incompatibility: NEVER mix with strong bases (NaOH, KOH) or amines in the waste container.

    • Reasoning: Bases trigger hydrolysis or elimination reactions that are exothermic and can pressurize the waste drum.

  • Labeling: Clearly mark as "Contains Halogenated Esters - Lachrymator."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 141719347, Propyl 3-bromobutanoate (Analogous Structure). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[2] (Reference for EVOH/Laminate breakthrough times regarding esters/halo-alkanes).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.